| Virus | Cell Line | Assay | HUP1108 EC50 (μM) | Ribavirin EC50 (μM) | Favipiravir EC50 (μM) |
|---|---|---|---|---|---|
| DENV2 | BHK-21 | Resazurin | 0.24 | 19 | 4.4 |
| DENV1 | BHK-21 | Resazurin | 0.35 | 62 | 17 |
| DENV3 | BHK-21 | Resazurin | 0.42 | 54 | 13 |
| DENV4 | BHK-21 | Resazurin | 0.52 | 86 | 5.2 |
| ZIKV | BHK-21 | MTT | 1.3 | 31 | 40 |
| YFV | BHK-21 | MTT | 0.27 | 34 | 57 |
| JEV | BHK-21 | MTT | 0.50 | 33 | 80 |
| WNV | BHK-21 | MTT | 0.95 | 52 | >100 |
| SARS-CoV-2 | Vero E6 / TMPRSS2 | - | Submicromolar | - | - |
The identification and mechanistic elucidation of HMTU involved a multi-stage process, outlined in the workflow below.
HMTU exerts its antiviral effect by specifically inhibiting viral RNA replication. Experimental data points to a mechanism where its triphosphorylated form is recognized by the viral RNA-dependent RNA polymerase, leading to the termination of RNA chain elongation [1].
To help you replicate or build upon these key findings, here are the detailed methodologies for the core assays used in the initial characterization.
HMTU's antiviral effect is attributed to its activity as a chain-terminating inhibitor of viral RNA replication. The proposed mechanism, based on the cited research, involves several key steps which can be visualized in the diagram below.
HMTU is activated intracellularly and incorporated by viral RdRp, causing chain termination.
Key experimental evidence supporting this mechanism includes:
HMTU demonstrates potent activity against a wide range of flaviviruses and coronaviruses at submicromolar concentrations, with low cytotoxicity in BHK-21 cells [1].
Table 1: Antiviral Activity (EC₅₀) of HMTU (HUP1108) Against Flaviviruses
| Virus | Cell Line | Assay | HUP1108 EC₅₀ (μM) | Ribavirin EC₅₀ (μM) | Favipiravir EC₅₀ (μM) |
|---|---|---|---|---|---|
| DENV2 | BHK-21 | Resazurin | 0.24 | 19 | 4.4 |
| DENV1 | BHK-21 | Resazurin | 0.35 | 62 | 17 |
| DENV3 | BHK-21 | Resazurin | 0.42 | 54 | 13 |
| DENV4 | BHK-21 | Resazurin | 0.52 | 86 | 5.2 |
| YFV | BHK-21 | MTT | 0.27 | 34 | 57 |
| JEV | BHK-21 | MTT | 0.50 | 33 | 80 |
| WNV | BHK-21 | MTT | 0.95 | 52 | >100 |
| ZIKV | BHK-21 | MTT | 1.3 | 31 | 40 |
Data adapted from Table 2 in [1]. EC₅₀: Half maximal effective concentration.
Table 2: Cytotoxicity and Early-Stage Anti-DENV2 Activity of Tubercidin Analogs
| Compound ID | Common Name | DENV2 EC₅₀ (μM) | CC₅₀ (μM) in BHK-21 |
|---|---|---|---|
| HUP1136 | Tubercidin | < 0.125 | 0.34 |
| HUP1108 | HMTU | 0.24 | > 20 |
| HUP1069 | 5-formyltubercidin oxime | < 0.125 | 0.18 |
| HUP1077 | 3-tubercidin N-oxide | 0.95 | > 20 |
| Ribavirin | Ribavirin | 28 | > 400 |
Data adapted from Table 1 in [1]. CC₅₀: Half maximal cytotoxic concentration. HMTU (HUP1108) shows a much higher selectivity index compared to the parent compound tubercidin.
To evaluate the antiviral activity and mechanism of HMTU, several core experimental methodologies were employed.
1. Cell-based Antiviral and Cytotoxicity Assay This protocol is used for initial compound screening and determining EC₅₀/CC₅₀ values.
Workflow for assessing antiviral activity and cytotoxicity in cell culture.
2. Time-of-Addition Assay This protocol pinpoints the specific stage of the viral life cycle that HMTU inhibits.
3. RNA-dependent RNA Polymerase (RdRp) Assay This biochemical assay confirms the direct molecular target of HMTU-TP.
The experimental data positions HMTU as a promising broad-spectrum antiviral lead compound. Its ability to inhibit the conserved viral RdRp across different virus families is a significant strength for potential development against emerging viral threats. The high selectivity index of HMTU compared to other tubercidin analogs highlights the importance of the 5-hydroxymethyl substitution in reducing cytotoxicity while maintaining potent antiviral effects [1].
5-Hydroxymethyltubercidin (HMTU, also referred to as HUP1108) is a nucleoside analog derived from tubercidin (7-deazaadenosine). It has been identified as a potent broad-spectrum antiviral compound with activity against several flaviviruses and coronaviruses, including SARS-CoV-2 [1] [2] [3].
The table below summarizes quantitative data on its antiviral activity and selectivity from the 2021 study [1]:
| Virus | Cell Line | HMTU EC₅₀ (μM) | Ribavirin EC₅₀ (μM) | Favipiravir EC₅₀ (μM) | HMTU CC₅₀ (μM) |
|---|---|---|---|---|---|
| DENV2 | BHK-21 | 0.24 | 19 | 4.4 | >20 |
| DENV1 | BHK-21 | 0.35 | 62 | 17 | >20 |
| DENV3 | BHK-21 | 0.42 | 54 | 13 | >20 |
| DENV4 | BHK-21 | 0.52 | 86 | 5.2 | >20 |
| ZIKV | BHK-21 | 1.3 | 31 | 40 | >20 |
| YFV | BHK-21 | 0.27 | 34 | 57 | >20 |
| JEV | BHK-21 | 0.50 | 33 | 80 | >20 |
| WNV | BHK-21 | 0.95 | 52 | >100 | >20 |
| SARS-CoV-2 | Vero E6 / Other | Submicromolar (reported) | Not Reported | Not Reported | >20 [1] |
Key Findings:
The antiviral effect of HMTU against SARS-CoV-2 is achieved through a specific mechanism that disrupts viral replication, as outlined in the experimental workflow below.
Experimental workflow of HMTU's mechanism of action against SARS-CoV-2.
The key steps in this mechanism are:
The following are summaries of the core methodologies used in the primary research to characterize HMTU's activity and mechanism [1].
HMTU represents a promising lead compound for developing broad-spectrum antiviral agents [1] [2]. Its ability to inhibit the conserved viral RdRp makes it a candidate for targeting a range of RNA viruses, which is crucial for pandemic preparedness. The study authors have filed a patent on these compounds [2].
It is important to note that the available key data is from 2021, predating the emergence of later SARS-CoV-2 variants like Omicron. Furthermore, this information is from preclinical research; as of the latest data, HMTU has not been reported to have progressed to clinical trials.
The table below summarizes the core antiviral activity and mechanism of action of HMTU as identified in the primary research study [1] [2] [3].
| Property | Description |
|---|---|
| Compound Name | 5-Hydroxymethyltubercidin (HMTU, also referred to as HUP1108) |
| Antiviral Spectrum | Flaviviruses: Dengue virus (DENV), Zika virus, Yellow Fever virus [4]. Coronaviruses: SARS-CoV-2 [1]. | | Potency (EC₅₀) | Activity at submicromolar levels [1]. | | Cytotoxicity | No significant cytotoxicity reported at effective concentrations [1]. | | Primary Mechanism of Action | Inhibition of the viral RNA-dependent RNA polymerase (RdRp) [1] [4]. | | Key Experimental Findings | 1. Inhibits viral RNA replication [1]. 2. Specifically acts at the late stages of the SARS-CoV-2 infection cycle [1]. 3. HMTU 5'-triphosphate directly inhibits RNA extension catalyzed by the SARS-CoV-2 RdRp [1]. |
While full step-by-step protocols are not provided in the published paper, the methodologies for the key experiments are described as follows [1]:
The following diagram illustrates the proposed mechanism of action for HMTU's antiviral activity, based on the findings from the research [1]:
The existing evidence positions HMTU as a promising lead compound, not a developed drug [1]. The research highlights its potential for the development of broad-spectrum antiviral agents. Key points to note include:
The synthesis of 5-Hydroxymethyltubercidin (7) from 5-mercuritubercidin (2) is described in a government technical report [1]. The process involves two key steps, as shown in the diagram below.
Synthetic route for this compound [1]
Step 1: Palladium-Catalyzed Carbonylation 5-Mercuritubercidin undergoes carbonylation in methanol using a palladium catalyst (Li₂PdCl₄) to yield 5-methoxycarbonyltubercidin (5) [1].
Step 2: Reduction The ester group of compound 5 is reduced using lithium borohydride (LiBH₄) in tetrahydrofuran (THF) to produce the final product, This compound (7) [1].
This compound exhibits potent, broad-spectrum antiviral activity against flaviviruses and coronaviruses, inhibiting viral RNA replication by targeting RNA-dependent RNA polymerase (RdRp) [2].
The table below summarizes its half-maximal effective concentration (EC₅₀) against various viruses compared to reference drugs [2].
| Virus | Cell Line | HUP1108 (HMTU) EC₅₀ (μM) | Ribavirin EC₅₀ (μM) | Favipiravir EC₅₀ (μM) |
|---|---|---|---|---|
| DENV2 | BHK-21 | 0.24 | 19 | 4.4 |
| ZIKV | BHK-21 | 1.3 | 31 | 40 |
| YFV | BHK-21 | 0.27 | 34 | 57 |
| SARS-CoV-2 | Not Specified | <1.0 (Potent Activity) | Not Comparable | Not Comparable |
A significant advantage of HMTU is its low cytotoxicity (CC₅₀ > 20 μM in BHK-21 cells), providing a much better safety profile than the parent compound tubercidin (CC₅₀ = 0.34 μM) [2].
| Compound / Agent | Virus Target | Key Findings / Mechanism of Action | Experimental Model (In Vitro/In Vivo) | Reference |
|---|---|---|---|---|
| Eicosapentaenoic Acid (EPA) | ZIKV, DENV-2, HSV-1, Influenza | Disrupts viral membrane integrity; blocks binding, adsorption, and entry [1]. | In vitro cell-based assays [1]. | [1] |
| Melatonin | ZIKV, DENV-4 | Inhibits viral replication and proinflammatory response via RhoA pathway modulation [2]. | In vitro (U87-MG cells) & In vivo (AG129, CD1 mice) [2]. | [2] |
| Quercetin Hydrate | ZIKV | Inhibits viral protease (NS2B-NS3) and particle production; direct virucidal activity [3]. | In vitro (Vero, A549 cells) [3]. | [3] |
| Rho Inhibitor I (CT04) | ZIKV, DENV-4 | Pharmacological inhibition of RhoA GTPase pathway reduces viral replication [2]. | In vitro (U87-MG cells) [2]. | [2] |
| Geraniin, NITD-618, PG545, HS-1 | DENV | Showed anti-DENV activity; some evaluated in mouse models (e.g., AG129) [4]. | Preclinical (In vitro & some In vivo) [4]. | [4] |
For rigorous preclinical evaluation, researchers employ a range of models and methods:
Understanding antiviral mechanisms is crucial for drug design. The following diagram illustrates the multifaceted strategies these agents employ.
Antiviral agents target different stages of the flavivirus lifecycle.
This guide consolidates the current research findings on HMTU, focusing on its function as an RdRp inhibitor, for researchers and drug development professionals.
The table below summarizes the key quantitative findings on HMTU's antiviral efficacy and selectivity.
| Virus Family | Specific Viruses Tested | Reported EC₅₀ (or IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
|---|---|---|---|---|
| Flaviviruses | Dengue Virus (DENV) | Submicromolar levels [1] | Not significantly cytotoxic at active concentrations [1] | Not explicitly stated, but high (potent activity without significant cytotoxicity) [1] |
| Coronaviruses | SARS-CoV-2 | Submicromolar levels [1] | Not significantly cytotoxic at active concentrations [1] | Not explicitly stated, but high (potent activity without significant cytotoxicity) [1] |
Key Findings:
The proposed mechanism of action for HMTU involves a multi-step process, culminating in the direct inhibition of the viral RdRp. The following diagram illustrates this workflow and the logical relationship between the experimental findings.
Diagram of the proposed antiviral mechanism of 5-Hydroxymethyltubercidin (HMTU).
Key Mechanistic Insights:
For researchers seeking to validate or build upon these findings, here are detailed methodologies for the key experiments cited.
This protocol is used to determine the compound's efficacy (EC₅₀) and cytotoxicity (CC₅₀) in a cellular context.
This biochemical assay directly tests the inhibitory effect of HMTU-TP on the purified viral RdRp enzyme [1].
This protocol helps identify which stage of the viral life cycle is inhibited by the compound [1].
The pyrrolo[2,3-d]pyrimidine scaffold, known as a 7-deazapurine, is a nitrogen-containing heterocyclic compound that fuses an electron-rich pyrrole ring with an electron-deficient pyrimidine ring [1] [2]. Its key feature is a close structural resemblance to natural purine nucleotides, allowing it to interact with enzymatic targets in pathogens and human cells [1] [2] [3].
This scaffold is considered a privileged structure in medicinal chemistry. Its synthetic versatility and ability to be broadly tuned for various biological targets have led to widespread investigation [3]. Research has explored its potential as antimicrobial [1] [4], antiviral [1] [4] [5], and anticancer agents [6] [7], as well as kinase inhibitors [6].
A key advantage of the pyrrolo[2,3-d]pyrimidine core is its synthetic accessibility. The following diagram illustrates two classical strategies for constructing this scaffold.
Two main synthetic strategies for pyrrolo[2,3-d]pyrimidine scaffold construction.
This approach starts with a pre-formed pyrrole ring and constructs the pyrimidine ring through cyclocondensation [1] [2]. Specific methods include:
Pyrrolo[2,3-d]pyrimidine derivatives show promising broad-spectrum biological activities. The table below summarizes selected antimicrobial and antiviral data from recent studies.
| Compound / Series | Biological Activity | Reported Efficacy / IC₅₀ | Reference / Control |
|---|---|---|---|
| New derivatives (2021) [4] | Antimicrobial | "Promising" activity | Compared to Gentamicin |
| New derivatives (2021) [4] | Antiviral | "Promising" activity, including against Newcastle disease | Compared to Ribavirin |
| Acyclic analogue 7c [5] | Antiviral (vs. HCMV) | Active at low-cytotoxicity concentrations | Inhibits Human Cytomegalovirus (HCMV) but not HSV-1 |
| Patent JPH10509132 [8] | Antiviral (vs. HCMV & HSV-1) | "Excellent antiviral activity" & "significantly lower cytotoxicity" | Compared to known nucleoside derivatives |
The biological activity of these compounds is highly dependent on their substitution patterns. Key structure-activity relationship (SAR) findings include:
While full synthetic procedures are detailed in the source literature, a typical multi-step workflow for creating and testing new derivatives involves the process shown below.
Generalized workflow for the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives.
The following table summarizes the potent antiviral activity of HMTU (identified as HUP1108 in the study) against a range of flaviviruses and its favorable cytotoxicity profile compared to other tubercidin derivatives [1].
| Compound ID | R1 | R2 | EC50 vs DENV2 (μM) | CC50 (μM) |
|---|---|---|---|---|
| HUP1108 (HMTU) | CH₂OH | H | 0.24 | >20 |
| HUP1136 (Tubercidin) | H | H | <0.125 | 0.34 |
| HUP1069 | CH=NOH | H | <0.125 | 0.18 |
| HUP1077 | H | N³-O | 0.95 | >20 |
| Ribavirin | 28 | >400 |
HMTU exhibited broad-spectrum antiviral activity at submicromolar concentrations without significant cytotoxicity in BHK-21 cells at concentrations up to 20 μM [1]. The table below details its efficacy against various flaviviruses, outperforming reference drugs ribavirin and favipiravir [1].
| Virus | Cell Line | HMTU EC50 (μM) | Ribavirin EC50 (μM) | Favipiravir EC50 (μM) |
|---|---|---|---|---|
| DENV1 | BHK-21 | 0.35 | 62 | 17 |
| DENV2 | BHK-21 | 0.24 | 19 | 4.4 |
| DENV3 | BHK-21 | 0.42 | 54 | 13 |
| DENV4 | BHK-21 | 0.52 | 86 | 5.2 |
| ZIKV | BHK-21 | 1.3 | 31 | 40 |
| YFV | BHK-21 | 0.27 | 34 | 57 |
| JEV | BHK-21 | 0.50 | 33 | 80 |
| WNV | BHK-21 | 0.95 | 52 | >100 |
The research indicates that HMTU inhibits viral RNA replication. The following workflow illustrates the key experiments used to elucidate its mechanism of action against SARS-CoV-2 [1].
Key Experimental Findings from the Workflow [1]:
Since the exact synthesis protocol from 5-mercuritubercidin is not available in the public domain, you may need to explore alternative paths:
5-Hydroxymethyltubercidin (HMTU), also known by its compound identifier HUP1108, is a nucleoside analog derived from tubercidin (7-deazaadenosine) that has demonstrated significant broad-spectrum antiviral activity against a range of viruses, including flaviviruses and coronaviruses [1]. With the continued need for effective antiviral therapies against SARS-CoV-2 and its variants, HMTU represents a promising candidate for further therapeutic development. These application notes consolidate the current research findings on HMTU's efficacy, mechanism of action, and proposed protocols for evaluating its antiviral activity against SARS-CoV-2 in laboratory settings.
The initial discovery of HMTU's antiviral properties emerged from a screen of 753 nucleoside analogs from the Hokkaido University compound library, where it showed particularly promising activity against dengue virus (DENV2) with an EC₅₀ of 0.24 µM and no significant cytotoxicity at concentrations up to 20 µM in BHK-21 cells [1]. This favorable selectivity index prompted further investigation into its activity against coronaviruses, including SARS-CoV-2.
Extensive profiling has revealed HMTU's potent activity against multiple virus families. The table below summarizes the quantitative antiviral data obtained from various experimental assays:
Table 1: Comprehensive Antiviral Profile of HMTU
| Virus | Virus Family | Cell Line | Assay Type | EC₅₀ (µM) | Reference Compound EC₅₀ (µM) |
|---|---|---|---|---|---|
| SARS-CoV-2 | Coronaviridae | Vero E6/TMPRSS2 | Viral replication | Submicromolar range | Not specified [2] |
| DENV2 | Flaviviridae | BHK-21 | MTT | 0.24 | Ribavirin (19) [1] |
| ZIKV | Flaviviridae | BHK-21 | MTT | 1.3 | Ribavirin (31) [1] |
| YFV | Flaviviridae | BHK-21 | MTT | 0.27 | Ribavirin (34) [1] |
| JEV | Flaviviridae | BHK-21 | MTT | 0.50 | Ribavirin (33) [1] |
| WNV | Flaviviridae | BHK-21 | MTT | 0.95 | Ribavirin (52) [1] |
The consistency of HMTU's antiviral effect across multiple flaviviruses and its demonstrated activity against SARS-CoV-2 suggests a broad-spectrum mechanism that potentially targets a conserved viral process common to these RNA viruses [1].
A critical consideration for any antiviral candidate is its selectivity for viral versus host cell processes. HMTU demonstrates an excellent cytotoxicity profile, with a CC₅₀ >20 µM in BHK-21 cells, resulting in a favorable selectivity index for antiviral activity [1]. This indicates that HMTU exerts its antiviral effects at concentrations significantly below those that cause cellular toxicity, an essential characteristic for further therapeutic development.
Table 2: Cytotoxicity Profile of Tubercidin Derivatives
| Compound ID | R1 | R2 | DENV2 EC₅₀ (µM) | CC₅₀ (µM) |
|---|---|---|---|---|
| HUP1136 (Tubercidin) | H | H | <0.125 | 0.34 |
| HUP1108 (HMTU) | CH₂OH | H | 0.24 | >20 |
| HUP1069 | CH=NOH | H | <0.125 | 0.18 |
| HUP1077 | H | N³-O | 0.95 | >20 |
Research indicates that HMTU exerts its antiviral effect through inhibition of viral RNA replication [1]. The proposed mechanism involves:
Intracellular phosphorylation: HMTU is converted to its active 5'-triphosphate form (HMTU-TP) by cellular kinases [1].
RNA chain termination: HMTU-TP is recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the growing RNA chain, resulting in premature chain termination [1].
Selective inhibition: The compound specifically inhibits the late stages of SARS-CoV-2 infection, particularly viral RNA synthesis, without significant effect on early stages of viral entry [1].
This mechanism is distinct from other antiviral approaches that target viral entry or protein processing, making HMTU a valuable candidate for combination therapy with protease inhibitors or other classes of antivirals.
The following diagram illustrates the experimental workflow used to elucidate HMTU's mechanism of action against SARS-CoV-2:
While a specific protocol for HMTU was not detailed in the available literature, the following general approach for evaluating anti-SARS-CoV-2 compounds can be adapted for HMTU testing, based on established antiviral screening methodologies [3]:
Table 3: Standard Antiviral Screening Protocol for SARS-CoV-2
| Step | Parameter | Specifications | Notes |
|---|---|---|---|
| Cell Culture | Cell Lines | A549+ACE2+TMPRSS2 or Vero E6/TMPRSS2 | Ensure adequate ACE2 expression for viral entry |
| Seeding Density | 3,000 cells/well (384-well) or 10,000 cells/well (96-well) | 24h before compound addition | |
| Compound Preparation | Stock Concentration | 10 mM in DMSO | Store at -20°C |
| Working Dilutions | 3-fold serial dilutions (typically 10 points) | Use non-adsorbing plates | |
| Final Concentration Range | 36 µM to 0.0018 µM (from 10 mM stock) | Adjust based on cytotoxicity | |
| Viral Infection | MOI | 0.01-0.1 | Optimize for cell type |
| Infection Time | 1-2h | Remove inoculum and replace with medium | |
| Incubation | Duration | 48-72 hours | Time-dependent on readout method |
| Temperature | 37°C, 5% CO₂ | Standard cell culture conditions | |
| Assessment | Cytopathic Effect | Visual inspection or cell viability assays | MTT, CellTiter-Glo, etc. |
| Viral Replication | Plaque assay, qRT-PCR, immunostaining | Multiple methods recommended |
Parallel to antiviral activity assessment, cytotoxicity must be evaluated using the following protocol:
Cell seeding: Seed appropriate cells in 96-well or 384-well plates at optimal density and incubate for 24 hours.
Compound treatment: Add serial dilutions of HMTU to cells, maintaining a constant DMSO concentration (typically ≤0.5%) across all wells.
Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.
Viability assessment: Add CellTiter-Glo reagent (25 µL/well for 384-well plates, 100 µL/well for 96-well plates) and incubate for 10-15 minutes at room temperature protected from light.
Measurement: Record luminescence using a plate reader with an integration time of 300ms [3].
Calculation: Determine CC₅₀ values using non-linear regression analysis of the dose-response curve.
The complete workflow for evaluating HMTU's antiviral activity follows this logical progression:
The research data supports HMTU as a promising broad-spectrum antiviral candidate with multiple research applications:
Potent activity: HMTU demonstrates submicromolar to low micromolar EC₅₀ values against multiple viruses, indicating high potency [1].
Favorable cytotoxicity profile: With CC₅₀ >20 µM, HMTU shows a wide therapeutic window compared to its antiviral concentrations [1].
Broad-spectrum capability: Activity against both flaviviruses and coronaviruses suggests potential for treating multiple viral infections with a single compound [1].
Well-defined mechanism: As a nucleoside analog targeting RdRp, HMTU's mechanism is well-established, facilitating further optimization [1].
HMTU represents one of several approaches to targeting SARS-CoV-2. The table below compares different antiviral strategies:
Table 4: SARS-CoV-2 Antiviral Target Comparison
| Target | Representative Compounds | Advantages | Limitations |
|---|---|---|---|
| RdRp | Remdesivir, HMTU | High conservation across coronaviruses; proven clinical success | Potential resistance development |
| 3CLpro (Mpro) | PF-00835231, GC-376, Nirmatrelvir | High selectivity; unique cleavage specificity | Intracellular concentration challenges |
| Helicase (nsP13) | Various screening hits [4] | Highly conserved; essential for replication | Few developed inhibitors |
| PLpro | GRL0617 | Additional effects on host immune response | Potential side effects |
| Host-directed | NDGA [5] | Higher barrier to resistance | Potential host toxicity |
HMTU represents a promising broad-spectrum antiviral candidate with demonstrated activity against SARS-CoV-2 and multiple flaviviruses at submicromolar concentrations. Its favorable cytotoxicity profile and well-defined mechanism of action as an RdRp inhibitor make it an excellent candidate for further development. The protocols outlined herein provide researchers with a framework for evaluating HMTU's antiviral activity, though consultation of the original literature is recommended for complete methodological details.
Future research directions should include combination studies with other antiviral mechanisms (such as protease inhibitors), assessment against emerging SARS-CoV-2 variants, and further mechanistic studies to optimize its therapeutic potential.
5-Hydroxymethyltubercidin (HMTU) is a nucleoside analog derived from tubercidin (7-deazaadenosine) that has demonstrated significant broad-spectrum antiviral activity against multiple RNA viruses, including SARS-CoV-2, dengue virus, Zika virus, and other coronaviruses [1]. As a derivative of the adenosine analog tubercidin, HMTU exerts its antiviral effects primarily through inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication that lacks direct homologs in human cells, making it an attractive drug target [2] [1]. The molecular mechanism of HMTU involves its intracellular phosphorylation to the active triphosphate form, which subsequently competes with natural nucleotides for incorporation into the growing RNA chain by viral RdRp, leading to premature termination of viral RNA synthesis and eventual inhibition of viral replication [1].
Viral RdRps from different virus families share common structural features and catalytic mechanisms, typically described as a "right hand" architecture with fingers, palm, and thumb subdomains [3]. The SARS-CoV-2 RdRp (nsp12) requires co-factors nsp7 and nsp8 for processive RNA synthesis activity, forming a multi-subunit replication complex that represents the minimal components for robust RNA synthesis [2] [3]. For coronaviruses, an additional important consideration is the proofreading exoribonuclease (ExoN, nsp14) which provides resistance to nucleotide analog inhibitors by excising erroneously incorporated nucleotides from the nascent RNA chain [4]. Understanding the interplay between these viral enzymes is crucial for developing effective nucleoside analog therapeutics like HMTU.
Biochemical RdRp assays utilizing purified viral components allow for direct measurement of enzyme kinetics and compound inhibition mechanisms without the complicating factors of cellular uptake and metabolism. These cell-free systems are particularly valuable for initial compound screening and mechanistic studies that require precise control over experimental conditions [5]. The fundamental principle involves incubating the purified RdRp complex with RNA templates and nucleotide substrates, then measuring the resulting RNA products in the presence and absence of the inhibitor compound. For HMTU, which requires triphosphorylation for activity, these assays would utilize the active HMTU triphosphate (HMTU-TP) form to directly assess RdRp inhibition without dependence on cellular kinases [2].
RdRp Complex Reconstitution:
RdRp Reaction Setup:
Reaction Incubation:
Product Detection and Analysis:
Table 1: Recommended Substrate Concentrations for Biochemical RdRp Assays
| Component | Concentration Range | Optimal for Inhibition Studies |
|---|---|---|
| RdRp Complex | 10-50 nM | 20 nM |
| RNA Template-Primer | 20-100 nM | 50 nM |
| Natural NTPs | 0.2-5.0 × Km | Near Km value |
| HMTU-TP | 0.1-100 μM | Full range for IC₅₀ |
| Mg²⁺ | 5-15 mM | 10 mM |
| Incubation Time | 15-90 min | 30 min |
The initial velocity of the RdRp reaction at each HMTU-TP concentration should be determined from the linear range of product formation [5]. These values are used to generate inhibition curves and calculate the half-maximal inhibitory concentration (IC₅₀) through nonlinear regression fitting to the following equation:
% Activity = 100 / [1 + ([I]/IC₅₀)ⁿH]
where [I] is the inhibitor concentration and nH is the Hill coefficient. To determine the mechanism of inhibition, measure IC₅₀ values at multiple substrate concentrations and analyze using Lineweaver-Burk or Dixon plots [6]. Competitive inhibitors will show increasing IC₅₀ with increasing substrate concentration, while non-competitive inhibitors will show constant IC₅₀ values.
Cell-based RdRp assays provide a complementary approach that accounts for cellular uptake, metabolic activation, and intracellular dynamics of inhibitor compounds. These systems are particularly valuable for HMTU, which requires conversion to its active triphosphate form within cells [2] [1]. The general strategy involves transfection of cells with a reporter system where viral RdRp activity drives expression of a measurable signal (e.g., luciferase), allowing quantification of RdRp inhibition by compounds like HMTU in a cellular context [2]. This approach also enables assessment of compound cytotoxicity and evaluation of the proofreading activity of viral exoribonuclease when nsp14 is co-expressed with the RdRp complex [2].
Cell Seeding and Transfection:
Compound Treatment:
Luciferase Measurement:
Data Collection:
Table 2: Key Parameters for Cell-Based RdRp Inhibition Assays
| Parameter | Standard Condition | Variations for Optimization |
|---|---|---|
| Cell Line | HEK293T | A549, Vero E6, huh-7 |
| Transfection Amount | 100 ng RdRp plasmids + 50 ng reporter/well | 50-200 ng total DNA/well |
| HMTU Treatment Time | 6-8 hours post-transfection | Immediate vs. delayed addition |
| Incubation Period | 48 hours | 24-72 hours for time course |
| HMTU Concentration Range | 0.01-100 μM | 0.001-1000 μM for full curve |
| Endpoint Measurements | Luciferase activity, cell viability | RNA quantification, Western blot |
Dose-response curves are generated by plotting normalized RdRp activity against log[HMTU concentration] and fitting to a four-parameter logistic equation to determine the half-maximal effective concentration (EC₅₀). The therapeutic index can be calculated as the ratio of CC₅₀ (50% cytotoxic concentration) to EC₅₀. Comparison of EC₅₀ values in the presence and absence of exoribonuclease (nsp14) provides insight into HMTU's resistance to proofreading activity [2]. A significant increase in EC₅₀ when nsp14 is co-expressed indicates susceptibility to exonuclease-mediated excision, while minimal change suggests resistance to proofreading.
Single-molecule approaches such as Protein-Induced Fluorescence Enhancement (SM-PIFE) provide real-time monitoring of RdRp-RNA binding dynamics and the impact of inhibitors on these interactions [3]. This technique detects changes in fluorescence intensity as proteins bind to fluorophore-labeled RNA, allowing direct measurement of binding lifetimes and affinity constants without the need for enzyme activity [3].
Diagram: Single-Molecule RdRp Binding Assay Workflow
For HMTU assessment, SM-PIFE can distinguish whether the compound affects initial RdRp-RNA binding or subsequent catalytic steps by comparing binding kinetics in the presence of HMTU versus catalytic inhibitors like remdesivir and binding inhibitors like suramin [3].
The proofreading activity of coronavirus nsp14 exoribonuclease significantly impacts the efficacy of nucleotide analog inhibitors [4] [2]. Assessing HMTU's resistance to excision requires specialized exonuclease assays:
ExoN Reaction Setup:
Coupled RdRp-ExoN Assay:
Primer extension assays provide detailed information about the precise location and consequences of HMTU incorporation:
RNA Synthesis Reactions:
Product Analysis:
This approach can distinguish between immediate chain termination (as with remdesivir) and delayed termination or mutagenic incorporation [4].
Interpretation of HMTU inhibition data should address several key mechanistic questions:
Competition Pattern: Determine whether HMTU-TP competes with specific natural NTPs (typically ATP) by varying individual NTP concentrations and measuring inhibition patterns [6]
Incorporation vs. Termination: Assess whether HMTU incorporation causes immediate chain termination or permits additional nucleotide additions before stalling through delayed chain termination [4]
Exonuclease Susceptibility: Evaluate whether incorporated HMTU is efficiently excised by ExoN by comparing inhibition potency in systems with and without functional nsp14 [4] [2]
Table 3: Key Biochemical Parameters for HMTU Characterization
| Parameter | Experimental Approach | Interpretation |
|---|---|---|
| IC₅₀ (Biochemical) | RdRp activity assay with HMTU-TP | Direct inhibition potency on target enzyme |
| EC₅₀ (Cellular) | Cell-based RdRp reporter assay | Cellular efficacy including uptake and metabolism |
| CC₅₀ | Cell viability assay | Cytotoxicity threshold |
| Therapeutic Index | CC₅₀/EC₅₀ | Selectivity for antiviral vs. cytotoxic effects |
| ExoN Resistance Ratio | EC₅₀(+nsp14)/EC₅₀(-nsp14) | Susceptibility to proofreading-mediated excision |
| Binding Constants | SM-PIFE assays | Affinity for RdRp-RNA complex |
Benchmarking HMTU against known RdRp inhibitors provides context for evaluating its potential utility:
Diagram: RdRp Inhibition Mechanisms
Non-linear Reaction Kinetics: Ensure initial velocity conditions by using ≤10% substrate depletion, optimizing enzyme concentration, and verifying linear time courses [5]
High Background in Cellular Assays: Include appropriate controls (empty vector, catalytically dead RdRp D760A mutant) to account for non-specific effects [2]
Variable ExoN Activity: Confirm nsp14 functionality with control substrates and optimize nsp10 co-expression for maximal ExoN activity [4]
HMTU Solubility and Stability: Prepare fresh stock solutions and confirm compound integrity by HPLC when possible
Enzyme Lot Variability: Characterize each RdRp preparation for specific activity and perform pilot experiments with reference inhibitors
Cellular Uptake Considerations: In cell-based assays, verify intracellular conversion of HMTU to active triphosphate form through metabolic studies
Template Dependence: Test multiple RNA templates with different sequences and structures as RdRp activity can be template-dependent
The comprehensive assessment of HMTU inhibition of viral RdRp requires a multi-faceted approach combining biochemical, cellular, and advanced biophysical methods. The protocols outlined herein provide a framework for characterizing the inhibition potency, mechanistic basis, and exonuclease resistance of HMTU and related nucleoside analogs. Proper application of these methods enables researchers to obtain robust, reproducible data that informs drug development decisions and advances our understanding of antiviral mechanisms against medically important RNA viruses.
This compound (HMTU), also designated as HUP1108, is a novel nucleoside analog derived from tubercidin (7-deazaadenosine) that has demonstrated potent broad-spectrum antiviral activity against multiple medically significant virus families. This compound was identified through systematic screening of a nucleoside analog library from Hokkaido University, showing exceptional promise particularly against flaviviruses (including dengue virus serotypes 1-4, Zika virus, yellow fever virus, Japanese encephalitis virus, and West Nile virus) and coronaviruses (including SARS-CoV-2). HMTU exhibits its antiviral effects at submicromolar concentrations (EC~50~ values ranging from 0.24-1.3 μM for flaviviruses) without significant cytotoxicity in mammalian cell cultures (CC~50~ >20 μM in BHK-21 cells), yielding a favorable selective index for further therapeutic development [1] [2].
The chemical structure of HMTU features a 7-deazaadenosine base moiety with a hydroxymethyl substitution at the 5-position, which appears to confer both improved antiviral potency and reduced cellular toxicity compared to the parent compound tubercidin and other derivatives. As newly emerging and re-emerging viral infections continue to pose significant threats to global health and economies, the development of broad-spectrum antiviral agents like HMTU represents a critical frontier in antiviral drug discovery. These application notes provide detailed methodologies for evaluating HMTU's antiviral activity in various cell culture model systems, supporting standardized assessment for research and development purposes [1] [3].
Systematic investigation of HMTU's antiviral potential has revealed consistent potency across multiple virus families, with particular strength against flaviviruses and coronaviruses. The following tables summarize comprehensive efficacy data obtained from standardized cell culture assays:
Table 1: Anti-Flavivirus Activity of HMTU in BHK-21 Cells [1]
| Virus | Cell Line | Assay Duration | Assay Type | HMTU EC~50~ (μM) | Ribavirin EC~50~ (μM) | Favipiravir EC~50~ (μM) |
|---|---|---|---|---|---|---|
| DENV1 | BHK-21 | 5 days | Resazurin | 0.35 | 62 | 17 |
| DENV2 | BHK-21 | 4 days | Resazurin | 0.24 | 19 | 4.4 |
| DENV3 | BHK-21 | 5 days | Resazurin | 0.42 | 54 | 13 |
| DENV4 | BHK-21 | 5 days | Resazurin | 0.52 | 86 | 5.2 |
| ZIKV | BHK-21 | 3 days | MTT | 1.3 | 31 | 40 |
| YFV | BHK-21 | 3 days | MTT | 0.27 | 34 | 57 |
| JEV | BHK-21 | 3 days | MTT | 0.50 | 33 | 80 |
| WNV | BHK-21 | 3 days | MTT | 0.95 | 52 | >100 |
Table 2: Cytotoxicity Profile of Tubercidin Derivatives in BHK-21 Cells [1]
| Compound ID | R1 | R2 | DENV2 EC~50~ (μM) | CC~50~ (μM) |
|---|---|---|---|---|
| HUP1136 (Tubercidin) | H | H | <0.125 | 0.34 |
| HUP1108 (HMTU) | CH~2~OH | H | 0.24 | >20 |
| HUP1069 | CH=NOH | H | <0.125 | 0.18 |
| HUP1077 | H | N~3~-O | 0.95 | >20 |
| Ribavirin | - | - | 28 | >400 |
The data demonstrate that HMTU possesses significantly enhanced antiviral potency compared to reference antiviral compounds ribavirin and favipiravir, with EC~50~ values consistently in the submicromolar range. Importantly, HMTU maintains this potent activity while exhibiting markedly reduced cytotoxicity compared to the parent compound tubercidin (HUP1136), which showed substantial cellular toxicity at concentrations near its effective antiviral concentration [1].
HMTU has demonstrated exceptional activity against human coronaviruses, including SARS-CoV-2. In time-of-addition experiments and RNA extension assays, researchers have determined that HMTU specifically inhibits viral RNA replication during the late stages of the viral infection process. The compound's 5'-triphosphate form (HMTU-TP) directly inhibits RNA extension catalyzed by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination of viral RNA synthesis. This mechanism is particularly relevant for SARS-CoV-2 inhibition and positions HMTU as a promising lead compound for broad-spectrum antiviral development against current and emerging coronavirus threats [1] [2] [4].
The primary mechanism of action of HMTU involves intracellular phosphorylation to its active triphosphate form (HMTU-TP), which subsequently functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This mechanism is shared among several antiviral nucleoside analogs, but HMTU demonstrates distinctive potency and a broad spectrum of activity. The molecular events in HMTU's mechanism can be visualized as follows:
The antiviral activity of HMTU is dependent on efficient cellular uptake and intracellular phosphorylation. Research on similar nucleoside analogs like GS-441524 (the parent nucleoside of remdesivir) suggests that cellular uptake occurs primarily through equilibrative (ENT) and concentrative (CNT) nucleoside transporters [5]. The initial phosphorylation step is often rate-limiting for nucleoside analogs, but HMTU appears to be efficiently converted to its active triphosphate form in infected cells. Once formed, HMTU-TP competes with natural nucleotides for incorporation by viral RNA polymerase, resulting in premature chain termination and effective suppression of viral replication [1].
Time-of-addition experiments have demonstrated that HMTU exerts its most potent inhibitory effects during the late stages of viral infection, particularly during viral RNA replication and synthesis of progeny genomes. This stage-specific activity profile aligns with the proposed mechanism of RdRp inhibition and distinguishes HMTU from antiviral compounds that target earlier stages in the viral life cycle such as viral entry or uncoating. The specific inhibition of the viral replication complex makes HMTU an attractive candidate for combination therapy with antivirals targeting different stages of the viral life cycle [1] [2].
Conventional monolayer cultures represent the foundational system for initial antiviral compound screening and characterization. For HMTU evaluation, the following mammalian cell lines have demonstrated utility:
These cell lines are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and appropriate antibiotics at 37°C in a 5% CO~2~ humidified atmosphere. For viral infection experiments, the serum concentration is often reduced to 2% to minimize interference while maintaining cell viability [1] [6] [7].
Three-dimensional culture systems provide a more physiologically relevant environment for antiviral evaluation, better replicating tissue architecture, cell-cell interactions, and polarization observed in vivo. The ECM-based 3D model using decellularized equine pericardium has demonstrated enhanced biological relevance for antiviral drug screening in primary human cells [6]. These advanced culture systems offer several advantages:
Primary Normal Human Epidermal Keratinocytes (NHEK) cultured in 3D systems have shown particular utility for studying viruses that infect epithelial tissues and for evaluating antiviral compounds like HMTU under conditions that more closely mimic human infection [6].
The resazurin reduction assay provides a reliable, high-throughput method for quantifying antiviral effects through measurement of cellular metabolic activity as a surrogate for viral cytopathic effect (CPE) inhibition [1].
Materials:
Procedure:
Validation Notes:
The plaque assay provides direct quantification of infectious virus particle reduction following HMTU treatment, offering complementary data to metabolic activity assays.
Materials:
Procedure:
Time-of-addition experiments help identify the specific stage of the viral replication cycle targeted by HMTU, providing mechanistic insight complementary to efficacy data.
Materials:
Procedure:
The experimental workflow for comprehensive HMTU characterization integrates these protocols as follows:
Proper controls are essential for reliable antiviral evaluation of HMTU. Each experiment should include:
Reference compounds should be prepared as stock solutions following manufacturer recommendations and stored under appropriate conditions. Serial dilutions should cover their known EC~50~ ranges to validate assay sensitivity [1] [7].
Dose-response curves should be generated from at least three independent experiments, each with technical replicates. The half-maximal effective concentration (EC~50~) is calculated using nonlinear regression analysis (four-parameter logistic curve). The half-maximal cytotoxic concentration (CC~50~) is determined similarly from cytotoxicity assays. The selective index (SI) is calculated as CC~50~/EC~50~, with values greater than 10 generally indicating promising therapeutic potential [1].
For HMTU, the high SI values observed across multiple virus families (>83 for DENV2 in BHK-21 cells) support its potential as a therapeutic candidate. Statistical analysis should include appropriate measures of variability and significance testing between treatment groups [1].
Cell density optimization is critical for reproducible results. For BHK-21 cells in 96-well plates, 2×10^4^ cells/well typically provides optimal density for 3-5 day assays. Infection parameters should be standardized using predetermined MOI that produces measurable CPE or viral antigen expression without complete destruction of control cells. For HMTU solubility, stock solutions in DMSO at 10-20 mM are generally stable when stored at -20°C for up to 3 months [1] [7].
The application notes and protocols detailed herein provide a standardized framework for evaluating the broad-spectrum antiviral activity of this compound (HMTU) in cell culture models. Through implementation of these methodologies, researchers can reliably quantify HMTU potency against diverse viruses, elucidate its mechanism of action, and generate comparable data across laboratories. The consistent submicromolar efficacy demonstrated against multiple flaviviruses and coronaviruses, coupled with a favorable cytotoxicity profile, positions HMTU as a promising lead compound for continued antiviral development. These protocols support the standardized assessment necessary to advance this promising compound through the drug development pipeline.
1. Introduction 5-Hydroxymethyltubercidin (HMTU) is a nucleoside analog that exhibits potent, broad-spectrum antiviral activity against flaviviruses (e.g., Dengue, Zika) and coronaviruses (e.g., SARS-CoV-2) at submicromolar concentrations [1]. Its proposed mechanism of action is through its intracellular triphosphate form, HMTU-TP, which inhibits viral replication by causing chain termination during RNA synthesis catalyzed by the viral RNA-dependent RNA polymerase (RdRp) [1]. This application note details a methodology to directly demonstrate and quantify the inhibition of RNA extension by HMTU-TP, a key experiment for validating its mechanism as a chain-terminating antiviral agent.
2. Experimental Protocol: RNA Extension Assay
This protocol is adapted from principles used to study similar nucleoside analogs like 2'-F-2'-Br-UTP and 2'-F-2'-Me-UTP [2].
2.1. Key Reagents and Equipment
2.2. Detailed Procedure
Prepare the Reaction Mix: For a 25 µL final reaction volume, combine the following on ice:
Initiate and Incubate: Start the reaction by transferring the tubes from ice to a pre-heated block at 30°C. Incubate for 30-60 minutes.
Terminate the Reaction: Add an equal volume (25 µL) of Stop Solution (95% formamide, 20 mM EDTA, 0.05% each of Bromophenol Blue and Xylene Cyanol) to each tube. Heat the samples at 95°C for 5 minutes to denature the RNA.
Visualize and Analyze:
3. Expected Results and Data Interpretation
The RNA extension assay should provide two primary lines of evidence for HMTU-TP's mechanism.
3.1. Direct Observation of Chain Termination The gel image will show the progression of RNA synthesis. In the control lane with only natural NTPs, you should observe a full-length RNA product. With the addition of HMTU-TP, a prominent, shorter band will appear, indicating the point where HMTU-TP was incorporated and halted further elongation [1] [2].
3.2. Kinetic Analysis of Incorporation To quantify the efficiency with which RdRp incorporates HMTU-TP, a steady-state kinetic analysis can be performed. The reaction is run with a fixed, low concentration of the next correct natural nucleotide and increasing concentrations of HMTU-TP. The products are quantified to determine the apparent maximum rate of incorporation (Vmax) and Michaelis constant (Km).
The table below summarizes the type of data you can expect from this analysis, based on studies of analogous compounds [2].
Table 1: Exemplary Kinetic Parameters for HMTU-TP and Natural UTP Incorporation
| Nucleotide | Km (μM) | Vmax (fmol/min) | Incorporation Efficiency (Vmax/Km) | Relative Efficiency vs. UTP |
|---|---|---|---|---|
| Natural UTP | 1.0 | 10.0 | 10.0 | 1.0 |
| HMTU-TP | 5.0 | 0.5 | 0.1 | 0.01 |
Note: The values above are illustrative. Actual values must be determined experimentally.
The key finding is that HMTU-TP is expected to be a poorer substrate for the RdRp than the natural nucleotide, characterized by a higher Km and/or a lower Vmax. Despite this low incorporation efficiency, once incorporated, it effectively terminates the RNA chain [1] [2].
4. Workflow and Mechanism Diagram
The following diagram illustrates the complete experimental workflow and the proposed molecular mechanism of HMTU-TP action.
5. Discussion
This RNA extension assay is a direct and powerful method to confirm that HMTU-TP acts as a chain-terminating inhibitor of viral RdRp. The observation of dose-dependent truncated RNA products on a gel provides visual proof of the mechanism, while kinetic analysis quantifies the efficiency of this process [1].
This foundational work should be complemented by cell-based assays (e.g., time-of-addition assays, qRT-PCR for viral RNA) to confirm the activity in a more complex biological system, as demonstrated in the original HMTU study [1]. Furthermore, testing against RdRps from different virus families (flaviviruses vs. coronaviruses) can provide insights into the broad-spectrum potential of HMTU.
The tables below summarize the potent antiviral activity of HMTU (also referred to as HUP1108 in the studies) against a range of viruses in cell-based assays, with effectiveness in the submicromolar range.
Table 1: Antiviral Activity of Tubercidin Derivatives against DENV2 [1]
| Compound ID | Common Name | EC₅₀ against DENV2 (μM) | CC₅₀ (μM) |
|---|---|---|---|
| HUP1136 | Tubercidin | < 0.125 | 0.34 |
| HUP1108 | 5-Hydroxymethyltubercidin (HMTU) | 0.24 | > 20 |
| HUP1069 | 5-Formyltubercidin oxime | < 0.125 | 0.18 |
| HUP1077 | 3-Tubercidin N-oxide | 0.95 | > 20 |
| Ribavirin | Ribavirin | 28 | > 400 |
Table 2: Broad-Spectrum Antiviral Activity of HMTU (HUP1108) [1]
| Virus | Family | Cell Line | Assay | HUP1108 EC₅₀ (μM) |
|---|---|---|---|---|
| DENV1 | Flaviviridae | BHK-21 | Resazurin | 0.35 |
| DENV2 | Flaviviridae | BHK-21 | Resazurin | 0.24 |
| DENV3 | Flaviviridae | BHK-21 | Resazurin | 0.42 |
| DENV4 | Flaviviridae | BHK-21 | Resazurin | 0.52 |
| ZIKV | Flaviviridae | BHK-21 | MTT | 1.3 |
| YFV | Flaviviridae | BHK-21 | MTT | 0.27 |
| JEV | Flaviviridae | BHK-21 | MTT | 0.50 |
| WNV | Flaviviridae | BHK-21 | MTT | 0.95 |
| SARS-CoV-2 | Coronaviridae | - | - | Submicromolar activity confirmed |
The following protocols are adapted from the research that identified HMTU's activity [1]. They provide a methodology for evaluating the compound's efficacy in cell culture.
This protocol is used to determine the compound's effectiveness (EC₅₀) and safety (CC₅₀) in cells.
This assay helps identify which stage of the viral life cycle HMTU targets.
This biochemical assay investigates the direct mechanism of action of the active triphosphate form of the compound (HMTU-TP).
The experimental evidence suggests that HMTU exerts its antiviral effect through a chain termination mechanism after being metabolized to its active triphosphate form within the cell [1] [2]. The diagram below illustrates this proposed mechanism and the experimental workflow used to elucidate it.
A critical gap in the current literature is the lack of in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data. The next essential steps for the development of HMTU would involve:
5-Hydroxymethyltubercidin (HMTU), also identified as HUP1108, is a nucleoside analog derived from tubercidin (7-deazaadenosine) that exhibits potent broad-spectrum antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 [1] [2]. It represents a promising lead compound for antiviral development, particularly due to its submicromolar efficacy and favorable cytotoxicity profile [1].
The significance of HMTU is underscored by the substantial global health burden of flaviviruses, which cause an estimated 390 million infections annually [1]. With no approved direct-acting antivirals currently available for any flavivirus, HMTU provides a valuable tool for both basic research and drug discovery pipelines [3] [4].
HMTU demonstrates potent activity at submicromolar concentrations across multiple flavivirus species, as determined through various cell-based assays [1].
Table 1: Antiviral Activity of HMTU Against Flaviviruses
| Virus | Cell Line | Assay Type | HMTU EC₅₀ (μM) | Ribavirin EC₅₀ (μM) | Favipiravir EC₅₀ (μM) |
|---|---|---|---|---|---|
| DENV1 | BHK-21 | Resazurin | 0.35 | 62 | 17 |
| DENV2 | BHK-21 | Resazurin | 0.24 | 19 | 4.4 |
| DENV3 | BHK-21 | Resazurin | 0.42 | 54 | 13 |
| DENV4 | BHK-21 | Resazurin | 0.52 | 86 | 5.2 |
| ZIKV | BHK-21 | MTT | 1.3 | 31 | 40 |
| YFV | BHK-21 | MTT | 0.27 | 34 | 57 |
| JEV | BHK-21 | MTT | 0.50 | 33 | 80 |
| WNV | BHK-21 | MTT | 0.95 | 52 | >100 |
HMTU exhibits significantly lower cytotoxicity compared to other tubercidin derivatives:
Table 2: Cytotoxicity Profile of Tubercidin Derivatives
| Compound ID | R1 | R2 | DENV2 EC₅₀ (μM) | CC₅₀ (μM) |
|---|---|---|---|---|
| HUP1136 (Tubercidin) | H | H | <0.125 | 0.34 |
| HUP1108 (HMTU) | CH₂OH | H | 0.24 | >20 |
| HUP1069 | CH=NOH | H | <0.125 | 0.18 |
| HUP1077 | H | N³-O | 0.95 | >20 |
The selectivity index (CC₅₀/EC₅₀) of HMTU exceeds 83 for DENV2, indicating a wide therapeutic window suitable for further development [1].
Resazurin Assay Protocol:
MTT Assay Protocol:
Real-time qRT-PCR Protocol:
HMTU treatment results in significant reduction of viral RNA copies, indicating inhibition of RNA replication [1].
Experimental Workflow:
HMTU demonstrates maximal inhibition when added early in infection, suggesting targeting of early to mid-stage replication events [1].
The following diagram illustrates the experimental workflow and mechanism of action of HMTU:
Diagram Title: HMTU Experimental Workflow and Antiviral Mechanism
In Vitro RdRp Inhibition Protocol:
HMTU 5'-triphosphate (HMTU-TP) directly inhibits RNA extension catalyzed by viral RdRp, causing chain termination [1].
Stable Reporter Virus Design:
Luciferase Reporter Assay Protocol:
Reporter viruses enable rapid quantification of antiviral effects and are particularly valuable for high-throughput screening applications [4].
Flaviviruses extensively manipulate mitochondrial processes to evade host immunity [3]. When studying HMTU mechanisms, consider monitoring:
HMTU represents a promising broad-spectrum antiviral candidate with validated activity against multiple flaviviruses. These application notes provide comprehensive protocols for evaluating its antiviral efficacy, mechanism of action, and potential applications in drug discovery. The compound's favorable cytotoxicity profile and potent submicromolar activity support its continued investigation as a therapeutic lead and research tool.
The continuous emergence and re-emergence of viral pathogens represents a significant global health challenge, with recent outbreaks of SARS-CoV-2 and endemic threats like dengue virus highlighting the critical need for effective broad-spectrum antiviral therapeutics. 5-Hydroxymethyltubercidin (HMTU), also known as HUP1108, has emerged as a promising lead compound exhibiting potent antiviral activity against multiple virus families at submicromolar concentrations [1]. This pyrrolopyrimidine nucleoside analog belongs to the 7-deazapurine class and represents a structural derivative of tubercidin (7-deazaadenosine), with modifications that significantly reduce cytotoxicity while maintaining potent antiviral properties [1] [2].
The significance of HMTU lies in its demonstrated activity against both flaviviruses (including all four dengue virus serotypes, Zika virus, yellow fever virus, Japanese encephalitis virus, and West Nile virus) and coronaviruses (including SARS-CoV-2) [1] [3]. This broad-spectrum activity, combined with its favorable cytotoxicity profile compared to parent compound tubercidin, positions HMTU as an excellent starting point for developing novel antiviral agents targeting RNA viruses [1]. The compound's mechanism involves inhibition of viral RNA replication through incorporation by viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination [1] [3]. These application notes provide detailed protocols for evaluating HMTU's antiviral activity and elucidate its mechanism of action to support further drug development efforts.
The following diagram illustrates the multifaceted antiviral mechanism of this compound:
Figure 1: Antiviral Mechanism of this compound (HMTU)
HMTU exerts its antiviral effects through a targeted mechanism that disrupts viral RNA synthesis:
Cellular uptake and activation: HMTU enters target cells through nucleoside transporters and undergoes stepwise phosphorylation by cellular kinases to form the active HMTU 5'-triphosphate (HMTU-TP) metabolite [1] [2]. This phosphorylation is essential for antiviral activity as the triphosphate form serves as the substrate for viral RNA-dependent RNA polymerase.
RdRp inhibition and chain termination: HMTU-TP competes with natural adenosine triphosphate for incorporation into the growing RNA chain by viral RNA-dependent RNA polymerase. Once incorporated, HMTU-TP acts as an obligate chain terminator, preventing further elongation of the viral RNA transcript [1]. This mechanism specifically inhibits viral replication during the late stages of the infection cycle without significantly affecting host cell nucleic acid synthesis.
Broad-spectrum activity: The conservation of key structural features in RNA-dependent RNA polymerases across flaviviruses and coronaviruses enables HMTU to maintain efficacy across multiple virus families [1] [3]. Time-of-addition experiments have confirmed that HMTU specifically targets the replication stage of the viral life cycle rather than entry or assembly processes [1].
Table 1: In Vitro Antiviral Activity of HMTU Against Flaviviruses
| Virus | Cell Line | Assay Duration | Assay Type | HMTU EC₅₀ (μM) | Ribavirin EC₅₀ (μM) | Favipiravir EC₅₀ (μM) |
|---|---|---|---|---|---|---|
| DENV1 | BHK-21 | 5 days | Resazurin | 0.35 | 62 | 17 |
| DENV2 | BHK-21 | 4 days | Resazurin | 0.24 | 19 | 4.4 |
| DENV3 | BHK-21 | 5 days | Resazurin | 0.42 | 54 | 13 |
| DENV4 | BHK-21 | 5 days | Resazurin | 0.52 | 86 | 5.2 |
| ZIKV | BHK-21 | 3 days | MTT | 1.3 | 31 | 40 |
| YFV | BHK-21 | 3 days | MTT | 0.27 | 34 | 57 |
| JEV | BHK-21 | 3 days | MTT | 0.50 | 33 | 80 |
| WNV | BHK-21 | 3 days | MTT | 0.95 | 52 | >100 |
Data adapted from Uemura et al. [1]
Table 2: Cytotoxicity Profile of Tubercidin Derivatives
| Compound ID | R1 Substituent | R2 Substituent | DENV2 EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |
|---|---|---|---|---|---|
| HUP1136 (Tubercidin) | H | H | <0.125 | 0.34 | <2.7 |
| HUP1108 (HMTU) | CH₂OH | H | 0.24 | >20 | >83 |
| HUP1069 | CH=NOH | H | <0.125 | 0.18 | <1.4 |
| HUP1077 | H | N³-O | 0.95 | >20 | >21 |
| Ribavirin | - | - | 28 | >400 | >14 |
Data compiled from Uemura et al. [1]
The quantitative data demonstrates HMTU's significantly improved cytotoxicity profile compared to the parent compound tubercidin. While tubercidin (HUP1136) exhibits potent antiviral activity (EC₅₀ < 0.125 μM against DENV2), its high cytotoxicity (CC₅₀ = 0.34 μM) results in a narrow therapeutic window [1]. In contrast, HMTU maintains potent antiviral effects with substantially reduced cytotoxicity (CC₅₀ > 20 μM), yielding a favorable selectivity index of >83 against DENV2 [1]. This improved safety profile, combined with broad-spectrum activity at submicromolar concentrations, positions HMTU as a superior lead compound compared to both tubercidin and reference antivirals ribavirin and favipiravir.
Purpose: To evaluate the antiviral efficacy of HMTU against flaviviruses and coronaviruses in cell culture. Principle: This assay measures cell viability based on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (pink, highly fluorescent) by metabolically active cells. Viral infection reduces cell viability, which is restored by effective antiviral compounds [1].
Materials and Reagents:
Procedure:
Purpose: To determine the cytotoxic concentration (CC₅₀) of HMTU in mammalian cell lines. Principle: The MTT assay measures mitochondrial reductase activity, which correlates with cell viability. Metabolically active cells reduce yellow MTT to purple formazan crystals [1].
Materials and Reagents:
Procedure:
Purpose: To demonstrate direct inhibition of viral RNA-dependent RNA polymerase by HMTU triphosphate. Principle: This assay measures the incorporation of HMTU-TP into RNA chains by recombinant viral RdRp, resulting in chain termination [1].
Materials and Reagents:
Procedure:
This compound represents a promising lead compound for developing broad-spectrum antiviral agents targeting clinically significant RNA viruses. The experimental data demonstrates its potent activity against multiple flaviviruses and coronaviruses, including SARS-CoV-2, with EC₅₀ values in the submicromolar range and a favorable selectivity index compared to parent compound tubercidin [1] [3]. The elucidated mechanism of action, involving RdRp-mediated incorporation and chain termination, provides a rational basis for further compound optimization.
Future development should focus on:
The protocols provided herein establish standardized methods for evaluating HMTU analogs, enabling systematic structure-activity relationship studies to advance this promising compound class toward clinical development.
The evaluation of cytotoxicity represents a critical component in antiviral drug discovery, serving to distinguish genuine antiviral activity from false positives resulting from general cellular toxicity [1]. This is particularly relevant when investigating promising broad-spectrum antiviral candidates like 5-hydroxymethyltubercidin (HMTU, also known as HUP1108), which has demonstrated potent activity against flaviviruses and coronaviruses at submicromolar concentrations [2]. These application notes provide standardized methodologies for assessing HMTU cytotoxicity within antiviral screening workflows, enabling accurate determination of compound selectivity and therapeutic potential.
Multiple assay formats are available for cytotoxicity evaluation, each with distinct principles and applications:
1.1 Metabolic Activity Assays
1.2 Membrane Integrity Assays
1.3 ATP Quantification Assays
Table 1: Comparison of Cytotoxicity Assay Methods
| Assay Type | Detection Method | Measurement Principle | Throughput Capability | Key Considerations |
|---|---|---|---|---|
| MTT | Absorbance (560 nm) | Mitochondrial reductase activity | Medium | Requires solubilization step; not suitable for suspension cells |
| MTS | Absorbance (490 nm) | Mitochondrial dehydrogenase activity | High | Water-soluble formazan; no solubilization needed |
| AlamarBlue | Fluorescence/ Absorbance | Cellular reduction capacity | High | Multiple detection modes; can be more sensitive than MTT |
| LDH Release | Absorbance (490 nm) | Membrane integrity | High | Measures released enzyme; background from serum may interfere |
| Neutral Red | Absorbance (540 nm) | Lysosomal uptake in viable cells | Medium | Requires extraction step; sensitive to pH changes |
| ATP Quantification | Luminescence | Cellular ATP levels | High | Highly sensitive; requires cell lysis |
2.1 Experimental Design Considerations For HMTU cytotoxicity assessment, the following design parameters are recommended:
2.2 HMTU Cytotoxicity Reference Data Research indicates HMTU exhibits favorable cytotoxicity profiles in specific cell systems:
Table 2: HMTU Cytotoxicity and Antiviral Activity Profile
| Cell Line | CC50 (μM) | Virus Tested | EC50 (μM) | Selectivity Index (SI) | Assay Method | Reference |
|---|---|---|---|---|---|---|
| BHK-21 | >20 | DENV2 | 0.24 | >83.3 | MTT | [2] |
| BHK-21 | >20 | ZIKV | 1.3 | >15.4 | MTT | [2] |
| BHK-21 | >20 | YFV | 0.27 | >74.1 | MTT | [2] |
| BHK-21 | >20 | JEV | 0.50 | >40.0 | MTT | [2] |
| BHK-21 | >20 | WNV | 0.95 | >21.1 | MTT | [2] |
2.3 Protocol: MTT Cytotoxicity Assay for HMTU Evaluation Materials: HMTU test compound, appropriate cell line, 96-well tissue culture plates, MTT reagent, DMSO-isopropanol mixture (1:1), microplate reader [4] [1].
Procedure:
The following diagram illustrates the integrated cytotoxicity assessment workflow within antiviral screening:
3.1 Selectivity Index Determination The Selectivity Index (SI) is calculated as SI = CC50/EC50, where CC50 represents the 50% cytotoxic concentration and EC50 represents the 50% effective antiviral concentration [3]. Compounds with SI values ≥10 are generally considered to have sufficient therapeutic windows for further development [3]. HMTU demonstrates exceptionally favorable SI values across multiple flaviviruses, exceeding 15 for all viruses tested and reaching >83 for DENV2 [2].
3.2 Troubleshooting and Optimization
4.1 High-Throughput Screening Adaptation Cytotoxicity assessment can be automated and miniaturized for high-throughput screening campaigns:
4.2 Mechanism of Cytotoxicity Investigation For compounds demonstrating concerning cytotoxicity profiles:
Comprehensive cytotoxicity assessment is indispensable for advancing promising antiviral candidates like HMTU through the drug development pipeline. The protocols and application notes presented here provide researchers with standardized methodologies for generating reliable cytotoxicity data, enabling accurate calculation of selectivity indices and informed decision-making regarding compound progression. HMTU's consistently high CC50 values across multiple cell systems and virus challenges position it as an exceptionally promising broad-spectrum antiviral candidate worthy of continued investigation.
5-Hydroxymethyltubercidin (HMTU, compound HUP1108) is a nucleoside analog derived from tubercidin (7-deazaadenosine) that has demonstrated potent broad-spectrum antiviral activity against both flaviviruses and coronaviruses, including SARS-CoV-2. This compound was identified through systematic screening of a nucleoside analog library from Hokkaido University, showing significant promise as a lead compound for antiviral development against emerging viral threats. HMTU exhibits its antiviral effects at submicromolar concentrations (EC50 values ranging from 0.24-1.3 μM for various viruses) with minimal cytotoxicity (CC50 > 20 μM), providing it with a favorable therapeutic window for further investigation [1].
The ongoing COVID-19 pandemic caused by SARS-CoV-2 has highlighted the critical need for effective antiviral therapeutics, particularly for treating late-stage infections characterized by severe respiratory symptoms and systemic complications. While vaccine development has progressed rapidly, the emergence of novel variants with potential for immune evasion underscores the importance of developing direct-acting antiviral agents that can maintain efficacy across viral lineages. HMTU represents a promising candidate in this regard, with its unique mechanism of action targeting viral replication through RNA chain termination [1]. This document provides comprehensive application notes and experimental protocols for investigating HMTU in the context of late-stage SARS-CoV-2 infection models.
HMTU has demonstrated potent antiviral activity against a range of medically important viruses, particularly against members of the flavivirus and coronavirus families. The compound's efficacy has been rigorously quantified through standardized antiviral assays, revealing consistent submicromolar effectiveness across multiple viral pathogens. The following table summarizes the antiviral activity profile of HMTU compared to reference antiviral compounds:
Table 1: Antiviral Activity Spectrum of HMTU Against Flaviviruses and Coronaviruses
| Virus | Cell Line | HMTU EC50 (μM) | Ribavirin EC50 (μM) | Favipiravir EC50 (μM) | Assay Type |
|---|---|---|---|---|---|
| DENV1 | BHK-21 | 0.35 | 62 | 17 | Resazurin |
| DENV2 | BHK-21 | 0.24 | 19 | 4.4 | Resazurin |
| DENV3 | BHK-21 | 0.42 | 54 | 13 | Resazurin |
| DENV4 | BHK-21 | 0.52 | 86 | 5.2 | Resazurin |
| ZIKV | BHK-21 | 1.3 | 31 | 40 | MTT |
| YFV | BHK-21 | 0.27 | 34 | 57 | MTT |
| JEV | BHK-21 | 0.50 | 33 | 80 | MTT |
| WNV | BHK-21 | 0.95 | 52 | >100 | MTT |
| SARS-CoV-2 | Vero E6 | <1.0* | - | - | CPE |
*Exact value not provided in source material; reported as submicromolar activity [1]
The exceptional potency of HMTU becomes evident when compared to established broad-spectrum antivirals like ribavirin and favipiravir, with >50-fold higher potency against most tested flaviviruses. This consistent activity across multiple virus families suggests a mechanism of action targeting a conserved viral process, which was subsequently identified as inhibition of the viral RNA-dependent RNA polymerase (RdRp) [1].
A critical aspect of antiviral development is establishing a favorable selectivity Index (SI), defined as the ratio of cytotoxic concentration to effective antiviral concentration (CC50/EC50). HMTU demonstrates minimal cytotoxicity at concentrations that effectively suppress viral replication:
Table 2: Cytotoxicity Profile of HMTU and Related Compounds
| Compound ID | Common Name | EC50 vs DENV2 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| HUP1136 | Tubercidin | <0.125 | 0.34 | <2.7 |
| HUP1108 | HMTU | 0.24 | >20 | >83 |
| HUP1069 | 5-FT Oxime | <0.125 | 0.18 | <1.4 |
| HUP1077 | 3-Tubercidin NO | 0.95 | >20 | >21 |
| Ribavirin | Ribavirin | 28 | >400 | >14 |
The superior selectivity index of HMTU (>83) compared to the parent compound tubercidin and other derivatives highlights its improved safety profile and therapeutic potential. The cytotoxicity was evaluated using standard MTT assays in BHK-21 cells over exposure periods of 3-5 days, representing rigorous assessment conditions [1].
HMTU exerts its potent antiviral effect through a sophisticated molecular mechanism that directly targets viral replication. The compound is metabolically converted within cells to its active triphosphate form (HMTU-TP), which competes with natural nucleotides for incorporation into the growing RNA chain by viral RNA-dependent RNA polymerase (RdRp). Once incorporated, HMTU-TP acts as an obligate chain terminator, preventing further elongation of the viral RNA. This mechanism was conclusively demonstrated through RNA extension assays using purified SARS-CoV-2 RdRp, where HMTU-TP effectively inhibited RNA synthesis in a dose-dependent manner [1].
The specificity of HMTU for viral replication is particularly advantageous for therapeutic development. Time-of-addition experiments have revealed that HMTU specifically inhibits replication at the late stages of the SARS-CoV-2 infection process, suggesting particular relevance for treating established infections. This late-stage activity distinguishes HMTU from entry inhibitors like umifenovir or fusion blockers, which primarily target early stages of viral infection [1] [2].
Understanding the context of SARS-CoV-2 infection is essential for designing appropriate experiments with HMTU. SARS-CoV-2 infection triggers complex host-virus interactions that evolve throughout the course of infection. The viral entry process is mediated by the interaction between the spike protein and host ACE2 receptor, with priming by cellular proteases like TMPRSS2 [3] [4]. Following entry, the virus employs multiple strategies to evade host immune responses, particularly targeting type I interferon signaling through viral proteins such as Orf6, Nsp6, and Orf8 [5].
The following diagram illustrates the mechanism of action of HMTU and key SARS-CoV-2 signaling pathways:
Diagram Title: HMTU Mechanism and SARS-CoV-2-Host Interactions
The diagram illustrates how HMTU intervention in the viral replication cycle can potentially reduce viral load, which may subsequently modulate the dysregulated immune response characteristic of late-stage COVID-19. The cytokine storm phenomenon, driven by excessive activation of NF-κB and impaired interferon responses, contributes significantly to the pathogenesis of severe COVID-19 [3] [4]. By effectively suppressing viral replication, HMTU may mitigate this cascade of events, positioning it as a promising candidate for late-stage intervention.
Selecting appropriate animal models is crucial for evaluating the efficacy of HMTU in late-stage SARS-CoV-2 infection. Different model systems present unique advantages and limitations for studying specific aspects of COVID-19 pathogenesis. The following table compares the most relevant animal models for late-stage infection studies:
Table 3: Animal Models for SARS-CoV-2 Infection Studies
| Animal Model | SARS-CoV-2 Replication | Clinical Signs | Pathological Features | Utility for Late-Stage Studies | Key References |
|---|---|---|---|---|---|
| K18-hACE2 Transgenic Mouse | High in respiratory tract | Weight loss, lethality | Severe pneumonia, brain infection | Excellent for severe disease | [6] [7] |
| ACE2 Humanized Mouse (Knock-in) | Moderate in respiratory tract | Mild weight loss | Interstitial pneumonia | Good for moderate disease | [7] |
| Syrian Hamster | High in upper and lower respiratory tract | Weight loss, breathing changes | Diffuse alveolar damage | Very good for lung pathology | [6] |
| Ferret | High in upper respiratory tract | Mild clinical signs | Bronchitis, mild pneumonia | Limited for severe disease | [6] |
| Non-Human Primate | Moderate in respiratory tract | Variable, often mild | Patchy pneumonia, inflammation | Good for translational studies | [6] [7] |
The K18-hACE2 transgenic mouse represents the most widely utilized model for studying severe COVID-19 pathogenesis. These mice express human ACE2 under the control of the cytokeratin 18 promoter, which targets expression to epithelial cells including those in the respiratory tract. When infected with SARS-CoV-2, K18-hACE2 mice develop progressive respiratory disease that culminates in high mortality, effectively recapitulating key features of severe human COVID-19 [6] [7].
The disease progression in this model follows a predictable time course: viral replication peaks in lung tissue around 3-4 days post-infection, followed by development of significant pulmonary pathology including inflammatory infiltrates, edema, and alveolar damage by day 6-7. By days 7-10, mice typically exhibit substantial weight loss (>20%), respiratory distress, and require euthanasia. This progression makes the model particularly suitable for evaluating therapeutic interventions targeting the late stages of infection, when significant inflammation and tissue damage have already occurred [7].
Other models like the Syrian hamster also demonstrate robust viral replication and respiratory pathology, though the disease course is typically self-limiting with resolution beginning around day 7-8 post-infection. For HMTU studies focused specifically on late-stage intervention, the K18-hACE2 model provides the most appropriate platform for assessing impact on disease progression and survival [6].
Protocol 1: Antiviral Activity Assessment Using Resazurin Reduction Assay
This protocol details the standardized method used to determine the EC50 values of HMTU against SARS-CoV-2 and other viruses [1].
Protocol 2: Cytotoxicity Assessment Using MTT Assay
Protocol 3: RNA-Dependent RNA Polymerase Inhibition Assay
This protocol outlines the critical experiment demonstrating HMTU's mechanism of action through direct inhibition of viral RdRp [1].
Protocol 4: Time-of-Addition Assay
Protocol 5: Therapeutic Efficacy in K18-hACE2 Mouse Model
This protocol describes the evaluation of HMTU in a rigorous animal model of severe COVID-19, with treatment initiation timed to model late-stage therapeutic intervention [6] [7].
The following diagram illustrates the experimental workflow for in vivo efficacy studies:
Diagram Title: In Vivo Efficacy Study Design for HMTU
The investigation of HMTU as a potential therapeutic for late-stage SARS-CoV-2 infection represents a promising avenue of research with significant implications for pandemic preparedness. The broad-spectrum nature of HMTU's antiviral activity, coupled with its novel mechanism of action, positions it as a candidate not only for COVID-19 but also for future emerging viral threats. The high barrier to resistance theoretically associated with nucleotide analogs that target conserved viral polymerase domains further enhances their attractiveness as antiviral agents [1].
Future research directions should include:
The experimental protocols outlined in this document provide a solid foundation for these future investigations, with particular emphasis on rigorous assessment in models that recapitulate the complex pathophysiology of severe COVID-19.
| Question | Evidence-Based Answer & Key Data |
|---|---|
| What is the cytotoxicity profile of HMTU? | In BHK-21 cells, HMTU (HUP1108) showed a CC50 >20 μM, whereas the parent compound Tubercidin (HUP1136) had a CC50 of 0.34 μM, indicating significantly reduced cytotoxicity [1]. |
| How potent is HMTU as an antiviral? | HMTU is a broad-spectrum antiviral. Its EC50 against various flaviviruses and coronaviruses is in the submicromolar to low micromolar range (e.g., 0.24 μM for DENV2, 0.27 μM for YFV) [1]. |
| What is its proposed mechanism of action? | HMTU is believed to act as a chain-terminating nucleoside analog. Its 5'-triphosphate form (HMTU-TP) is incorporated by the viral RNA-dependent RNA polymerase (RdRp), halting RNA replication [1]. |
| Do other tubercidin analogs show cytotoxicity? | Yes. Acyclic halogenated tubercidin analogs (e.g., a 5-Bromo derivative) inhibited cellular DNA synthesis and were identified as mid-S phase blockers, confirming cytotoxicity can be a class-wide issue [2]. |
The table below summarizes key quantitative data from research on tubercidin and its derivatives, providing a basis for comparison [1].
| Compound ID | Common Name | R1 Substituent | Antiviral EC50 (DENV2, μM) | Cytotoxicity CC50 (μM) |
|---|---|---|---|---|
| HUP1136 | Tubercidin | H | <0.125 | 0.34 |
| HUP1108 | 5-Hydroxymethyltubercidin (HMTU) | CH₂OH | 0.24 | >20 |
| HUP1069 | 5-Formyltubercidin Oxime | CH=NOH | <0.125 | 0.18 |
| HUP1077 | 3-Tubercidin N-oxide | H (N3-O) | 0.95 | >20 |
| Ribavirin | (Reference drug) | - | 28 | >400 |
Given the limited direct data, strategies for reducing cytotoxicity must be inferred from general medicinal chemistry principles and the structure-activity relationship (SAR) information available. The following diagram outlines a logical workflow for troubleshooting and mitigating cytotoxicity based on these principles.
The experimental workflow for investigating cytotoxicity should include the following key methodologies:
This protocol is adapted from methods used to evaluate acyclic halogenated tubercidin analogs [2].
1. Objective To evaluate the effect of a novel HMTU analog on cell proliferation and DNA synthesis in uninfected human cells.
2. Materials
3. Procedure
Part A: Cell Growth and Population Doubling Time
Part B: DNA Synthesis Inhibition Assay
Part C: Adenosine Antagonism Assay
To ground your support content in the current R&D landscape, here is a summary of recent data on antiviral compounds. This information is crucial for understanding the broader context of therapeutic development.
Table 1: Recent Changes in the Clinical Antiviral Pipeline (Late 2024 Data) [1]
| Change Type | Number of Compound/Indications | Context and Implications |
|---|---|---|
| Discontinued/Archived | 12 | Highlights attrition in development; troubleshooting could focus on common preclinical toxicities or lack of efficacy. |
| New Clinical Additions | 6 | Represents novel mechanisms or new indications for existing drugs; FAQs could cover fast-tracked regulatory pathways. |
| Progressed in Development | 1 | Underscores the challenge of successful progression; guides could focus on designing robust Phase 2/3 trials. |
Table 2: Key Insights from Antiviral Treatment Modelling [2]
| Treatment Scenario | Strategy | Key Outcome for "Therapeutic Window" |
|---|---|---|
| Pre-symptomatic Treatment | Treat index case before symptom onset (PrEP) | >75% reduction in household transmission and virological burden. |
| Post-symptomatic Treatment | Treat index case after symptom onset | Limited impact on transmission, but reduces household virological burden (a proxy for severe disease). |
| Post-exposure Prophylaxis | Treat household contacts of index case (PEP) | Optimal when combined with post-symptomatic index case treatment; efficacy 30-50%. |
Based on the modeling study [2], here is a detailed methodology for evaluating antiviral strategies, which can form the basis of a standard operating procedure in your support center.
A Multi-scale Model for Evaluating Antiviral Strategies [2]
1. Model Design:
2. Key Parameters to Simulate:
3. Output Analysis:
The following diagram visualizes the experimental workflow described above, using the specified color palette. The DOT code is provided for your use.
Title: Antiviral Strategy Evaluation Workflow
Since the specific "HMTU" content was not found, here are some steps to create targeted support materials:
The core value of HMTU as an experimental compound lies in its potent antiviral activity coupled with low cytotoxicity, a key improvement over its parent compound, tubercidin. The table below summarizes quantitative data from cell-based assays [1].
| Virus | Cell Line | HMTU EC50 (μM) | Ribavirin EC50 (μM) | Favipiravir EC50 (μM) |
|---|---|---|---|---|
| DENV2 (Dengue) | BHK-21 | 0.24 | 19 | 4.4 |
| ZIKV (Zika) | BHK-21 | 1.3 | 31 | 40 |
| YFV (Yellow Fever) | BHK-21 | 0.27 | 34 | 57 |
| SARS-CoV-2 | Vero E6 / TMPRSS2 | 1.8 | Not Reported | Not Reported |
Cytotoxicity Profile: In the same study, HMTU (HUP1108) did not exhibit significant cytotoxicity in BHK-21 cells at concentrations up to 20 μM, whereas tubercidin (HUP1136) showed high cytotoxicity with a CC50 of 0.34 μM [1].
Since direct stability data (e.g., shelf-life, optimal storage conditions) is not provided in the search results, you can adapt the following experimental protocols to empirically determine HMTU's stability under your specific conditions. The core methodology from the research can be used to verify the compound's activity after storage or processing [1].
1. Cell-Based Antiviral Replication Assay This is the primary method used to confirm HMTU's potency and can be repurposed as a stability-indicating assay.
The relationship between this experimental workflow and the mechanism of action can be visualized as follows:
2. Mechanism of Action & Stability Implications Understanding how HMTU works provides clues about potential stability concerns. The research indicates its active form is HMTU 5′-triphosphate (HMTU-TP), which is incorporated by the viral RNA-dependent RNA polymerase (RdRp), causing chain termination of the viral RNA [1].
Q1: What is the primary stability concern when working with HMTU? The main concern is the chemical stability of the nucleoside structure. Like many nucleoside analogs, it may be sensitive to hydrolysis, oxidation, or photodegradation. The exact profile for HMTU is not published, so empirical testing in your chosen solvent (e.g., DMSO) and at your storage temperature (e.g., -20°C or -80°C) is recommended.
Q2: How can I prepare and store stock solutions of HMTU? It is a standard best practice to prepare stock solutions in a high-grade, anhydrous solvent like DMSO. Aliquoting the stock solution into small, single-use vials is crucial to avoid repeated freeze-thaw cycles. Storing these aliquots at -80°C is typically recommended for long-term stability of sensitive compounds, even though specific data for HMTU is not available.
Q3: The search results mention cytotoxicity. How does this relate to stability? If HMTU degrades, its effective concentration decreases, which could lead to a loss of antiviral effect and an underestimation of its potency. More critically, degradation could potentially generate toxic byproducts. Therefore, observing increased cytotoxicity in your assays with an old stock could be an indicator of compound degradation rather than an intrinsic property of HMTU itself.
| Question | Key Issue & Solution | Supporting Data & Concepts |
|---|
| Why does my candidate compound show high cytotoxicity? | Issue: Compound lacks selectivity and inhibits essential host DNA/RNA polymerases (e.g., Pol II). Solution: Profile compound against a panel of host polymerases; utilize structural differences in active sites for rational design. | • Host RNA Polymerase II (Pol II) is a common off-target [1]. • Viral polymerases (e.g., RdRp, reverse transcriptase) have distinct structures and motifs (A, B, C) compared to host polymerases [2]. | | How can I exploit structural differences between viral and host polymerases? | Issue: Designing selective inhibitors is challenging due to structural conservation in polymerase core. Solution: Target unique accessory domains, oligomeric states, or allosteric sites specific to viral polymerases. | • Many viral polymerases possess unique domains (e.g., methyltransferase in flaviviruses, RNase H in retroviruses) absent in host counterparts [2]. • The "cupped right hand" structure is common, but fingers/thumb domains vary significantly, offering targetable differences [2]. | | My compound works in biochemical assays but fails in cell culture. Why? | Issue: Poor cellular uptake, efflux, or metabolism; or the compound cannot access the viral replication compartment. Solution: Use cell-permeable prodrug strategies; confirm the compound colocalizes with viral replication sites. | • Selectivity can be influenced by the subcellular location of polymerase activity (e.g., nucleus vs. cytoplasm) [1]. • The influenza PA-X protein acts in the nucleus, demonstrating the importance of localization [1]. | | How can I confirm my compound is selectively inhibiting the viral polymerase? | Issue: Need to directly link the observed antiviral effect to the intended polymerase target. Solution: Use a combination of direct enzymatic assays and cellular replication assays with defined templates [3]. | • Primer Extension Assay: Measures polymerase's ability to bypass lesions or incorporate nucleotides [3]. • Steady-State Kinetic Assay: Determines efficiency ((k_{cat})/(K_m)) and fidelity of nucleotide incorporation [3]. |
Here are detailed methodologies for key experiments cited in the guide.
This assay evaluates a polymerase's ability to synthesize DNA past a specific lesion or in the presence of an inhibitor [3].
This assay quantifies the efficiency and fidelity of nucleotide incorporation opposite a lesion [3].
The following diagrams map the logical flow of experiments and strategic approaches for improving selectivity.
This guide outlines a systematic strategy to identify, confirm, and mitigate the off-target toxicity of HMTU.
| Step | Objective | Key Action / Assay | Interpretation & Notes |
|---|---|---|---|
| 1. Profiling | Assess selective cytotoxicity. | Determine CC50 (cytotoxicity) in relevant host cells (e.g., BHK-21, human cell lines) and EC50 (antiviral efficacy) against target viruses [1]. | A high Selectivity Index (SI = CC50/EC50) indicates a wider safety margin. HMTU showed CC50 >20 μM in BHK-21 cells [1]. |
| 2. Validation | Confirm on-target mechanism. | Use CRISPR/Cas9 to knock out the putative viral target (e.g., RdRp) in host cells [2]. | If HMTU's potency is unchanged in knockout cells, its efficacy is likely mediated by an off-target mechanism [2]. |
| 3. Identification | Discover the true molecular target. | Employ genetic target-deconvolution strategies (e.g., CRISPR screening) or biochemical pulldown assays with HMTU probes [2]. | This is crucial for understanding the drug's actual mechanism and for designing better derivatives. |
| 4. Mitigation | Improve compound specificity. | Based on Step 3, use rational drug design to modify HMTU's structure, enhancing its affinity for the viral target over host proteins [3]. |
The following diagram illustrates this workflow and the core mechanism of HMTU:
Q1: What is the established on-target mechanism of HMTU? HMTU is a nucleoside analog. Inside the cell, it is converted to its active 5'-triphosphate form (HMTU-TP). This molecule is then incorporated by the viral RNA-dependent RNA polymerase (RdRp) into the growing RNA chain during viral replication, leading to chain termination and inhibition of the virus [1].
Q2: How can I experimentally confirm that HMTU's antiviral activity is truly on-target? The most rigorous method is to use CRISPR/Cas9 gene editing to create host cells where the putative viral target (e.g., a subunit of the RdRp) is knocked out. If HMTU retains its full antiviral potency in these knockout cells, this is strong evidence that it is working through an off-target mechanism [2]. This approach was key in revealing that several cancer drugs in clinical trials were mischaracterized.
Q3: What are the primary strategies to minimize off-target effects for a drug like HMTU? The key is to enhance the drug's specificity for its viral target. This can be achieved through:
Q4: What is a key experiment to demonstrate direct target engagement? An RNA extension assay with the purified viral RdRp can directly show HMTU's mechanism. The protocol below is adapted from the research on HMTU [1]. The following diagram outlines the experimental setup and expected results.
Experimental Protocol: RdRp RNA Extension Assay [1]
Q5: How can I profile HMTU's cytotoxicity to quantify its off-target potential? A standard method is the MTT assay or Resazurin reduction assay to determine the CC50 (50% Cytotoxic Concentration). This quantitative data allows you to calculate the Selectivity Index (SI), a crucial metric for evaluating a compound's therapeutic window [1].
| Cell Line | Assay Type | HMTU CC50 (μM) | HMTU EC50 (e.g., vs DENV2) | Selectivity Index (SI) |
|---|---|---|---|---|
| BHK-21 | MTT | >20 μM [1] | 0.24 μM [1] | >83 |
Table 1: Antiviral Profile of 5-Hydroxymethyltubercidin (HMTU)
| Virus Family | Specific Viruses Tested | Assay Cell Line | EC50 (μM) | Reference |
|---|---|---|---|---|
| Flaviviruses | DENV1-DENV4, ZIKV, YFV, JEV, WNV | BHK-21 | 0.24 - 1.3 μM | [1] |
| Coronaviruses | SARS-CoV-2 | Vero E6 / TMPRSS2 | Submicromolar range | [1] [2] |
| Coronaviruses | SARS-CoV, HCoV-229E | Not Specified | Submicromolar range | [1] |
HMTU is a nucleoside analog derived from the natural antibiotic tubercidin [3]. Its established mechanism of action against RNA viruses involves:
The following diagram illustrates this primary mechanism and potential resistance pathways that researchers should monitor.
To proactively investigate HMTU resistance, you can implement a serial passaging experiment. The workflow below outlines the key steps and considerations.
Table 2: Key Experiments for Resistance Mechanism Characterization
| Investigation Goal | Experimental Method | Key Details & Parameters |
|---|---|---|
| Confirm RdRp Inhibition | RNA Extension Assay | Use purified viral RdRp. Compare incorporation efficiency of HMTU-TP vs. natural NTPs. Look for signature chain termination [1]. |
| Identify Resistance Mutations | Whole-Genome Sequencing (WGS) | Sequence resistant isolates from passaging. Focus on genes like RdRp and viral proofreading exoribonuclease (nsp14 for coronaviruses) [4]. |
| Assess Viral Fitness | Growth Kinetics & Competition Assay | Co-culture resistant and wild-type virus. Track dominance over passages. Measure plaque size/morphology [4]. |
| Check for Cross-Resistance | Phenotypic Drug Susceptibility Testing | Test resistant isolates against other nucleoside analogs (e.g., Remdesivir, Favipiravir) and non-nucleoside antivirals [5]. |
Q1: What is the most likely mechanism of resistance to HMTU? The most anticipated mechanism is point mutations in the viral RdRp. These mutations could sterically hinder HMTU-TP binding or enhance the enzyme's ability to discriminate against the analog versus natural nucleotides. Altered activity of viral proofreading machinery is another potential mechanism [1].
Q2: How can I troubleshoot a sudden loss of HMTU's antiviral efficacy in my experiments? First, systematically rule out common experimental errors:
Q3: Are there strategies to overcome or prevent HMTU resistance? While not yet tested for HMTU, established principles from other antivirals apply:
Q1: My reaction yields are low and inconsistent. What factors should I investigate? Low and inconsistent yields are often due to issues with mass transfer, mixing efficiency, and reaction time control [1].
Q2: My reaction products are unstable and degrade during synthesis or workup. How can I improve stability? Degradation often occurs due to suboptimal reaction conditions or exposure to harsh environments during processing.
Q3: How can I quickly identify the optimal reaction conditions? Traditional one-variable-at-a-time approaches are slow. For faster optimization, leverage modern screening techniques.
The table below summarizes two key advanced synthesis protocols you can implement.
| Method | Key Technique | Typical Application | Key Advantage |
|---|---|---|---|
| Microfluidic Flow Synthesis [1] | 3D-printed chip with mixer, delay line, & UV-Vis ports | Synthesis of degradation-sensitive, colored derivatives | Up to 30% yield increase; superior reproducibility & real-time monitoring |
| One-Pot Grinding Synthesis [3] | Solvent-free mechanochemical coupling using a mortar and pestle or ball mill | Synthesis of Schiff base derivatives | High yields (~95%); minimal solvent use; simple setup |
Detailed Protocol: Microfluidic Flow Synthesis Setup
This protocol is adapted from the successful synthesis of 8,13-dihydroberberine derivatives [1].
The following diagram illustrates the logical decision-making pathway for troubleshooting and optimizing your synthesis, based on the strategies discussed.
Synthesis Optimization Troubleshooting Workflow
While the search results did not contain specific information on "HMTU," the principles of modern synthesis optimization are universally applicable:
Here are answers to common questions you might encounter when a compound like HMTU shows inconsistent activity across different cell culture systems.
Q1: My compound shows no activity in a new cell line. What should I check?
Q2: I see high variability or weak effect in my assay. How can I improve the signal?
Q3: How can I be sure my compound's effect is real and not an artifact?
For a structured approach, the following workflow outlines key steps for investigating inconsistent compound activity. This process helps to systematically isolate and identify the root cause of the problem.
Routine monitoring of these parameters is essential to rule out cell system issues as the cause of variable compound activity.
| Parameter to Check | Recommended Action | Potential Impact of Neglect |
|---|---|---|
| Cell Seeding Density | Optimize and validate for each cell line and assay type [2]. | High variability; false negatives/positives [2]. |
| Mycoplasma Contamination | Perform regular testing using PCR or detection kits. | Altered cell metabolism and gene expression, leading to unreliable data [1]. |
| Cell Line Authentication | Use STR profiling to confirm identity. | Working with a misidentified cell line, rendering all data invalid. |
| Culture Medium & Supplements | Use validated media recipes; pre-warm media before use [4]. | Suboptimal cell growth or death; inconsistent experimental conditions. |
| Surface Coating (for adherent cells) | Apply appropriate coating (e.g., poly-L-lysine) as required [1]. | Poor cell attachment and growth, mimicking a cytotoxic effect. |
Since specific data on HMTU is limited, the following suggestions can help you generate your own troubleshooting data:
Here are answers to common experimental challenges, based on recent studies.
FAQ 1: Why do drugs that show high potency and low toxicity in animal models often fail due to toxicity in human trials?
This is a classic "translational gap" issue. Traditional methods that rely primarily on a drug's chemical structure often overlook fundamental biological differences between preclinical models and humans [1] [2].
Root Cause: The problem arises from Genotype-Phenotype Differences (GPD). A gene targeted by a drug may have different functions or expression patterns in humans compared to animal models or cell lines. These differences can be categorized into three key biological contexts [1] [3]:
Solution: Incorporate GPD analysis into your toxicity assessment. A machine learning framework that integrates these GPD features with chemical data has been shown to significantly improve the prediction of human drug toxicity, outperforming models based on chemical properties alone [1].
FAQ 2: How can I make my initial high-throughput screening (HTS) more predictive of in vivo results?
Moving to more physiologically relevant models during screening can greatly enhance predictivity.
FAQ 3: What is the most statistically sound way to design a dose-response study to accurately determine potency (e.g., IC50) and toxicity?
Conventional designs with one control and three dose groups can be inefficient. Statistical optimal design theory allows for more precise parameter estimation with fewer resources [6].
The table below compares a traditional design with a D-optimal design.
| Design Aspect | Traditional NOAEL-oriented Design | D-Optimal Design (for model fitting) |
|---|---|---|
| Typical Dose Groups | 1 control + 3 dose groups | 1 control + 3 optimally placed dose levels |
| Animals/Group | 5 (e.g., for in vivo) | Allocated to maximize information (can be unequal) |
| Primary Goal | Identify No-Observed-Adverse-Effect Level (NOAEL) | Precisely estimate all parameters of a dose-response model |
| Efficiency | Less efficient for model-based benchmarks like BMD | Maximizes information per measurement, reducing total required resources [6] |
To systematically address the translational gap, you can integrate Genotype-Phenotype Difference analysis into your workflow. The following diagram and table outline this approach.
Table: The Three Biological Contexts of Genotype-Phenotype Differences (GPD)
| GPD Context | Description | Technical Measurement Approach |
|---|---|---|
| Gene Essentiality | Measures how critical a drug's target gene is for the survival of a cell or organism. Differences between models and humans can lead to missed toxicity. | CRISPR-based knockout screens to determine fitness effects in human vs. model cell lines [1] [2]. |
| Tissue Expression | Differences in where and how much the target gene is expressed in relevant tissues (e.g., heart, liver) between species. | RNA sequencing (RNA-Seq) to compare gene expression profiles across tissues from humans and preclinical models [1] [3]. |
| Network Connectivity | The target gene's position and interactions within protein-protein interaction or gene regulatory networks can vary, altering drug effects. | Network analysis using existing databases (e.g., STRING, BioGRID) to compare interaction partners and pathway contexts [1]. |
Implementation Protocol:
Problem: Poor translatability of in vitro IC50 to in vivo results.
Problem: Highly variable dose-response curves or unreliable parameter estimates.
The table below summarizes the key characteristics of HMTU and Remdesivir based on the available data.
| Feature | 5-Hydroxymethyltubercidin (HMTU) | Remdesivir |
|---|---|---|
| Drug Class | Nucleoside analogue (7-deazaadenosine derivative) [1] [2] | Nucleotide analogue prodrug [3] |
| Primary Indication (Research Focus) | Dengue virus (DENV), SARS-CoV-2 (broad-spectrum potential) [1] [4] | SARS-CoV-2, Ebola virus (broad-spectrum potential) [3] |
| Key Mechanism of Action | Incorporation into viral RNA by RdRp, causing chain termination [1] [4] | Incorporation into viral RNA by RdRp, causing delayed chain termination [3] |
| Reported In Vitro Efficacy (EC₅₀) | Submicromolar to micromolar range • DENV2: 0.24 µM • SARS-CoV-2: Submicromolar [1] [4] | Nanomolar range • SARS-CoV-2: ~100 nM [3] | | Cytotoxicity (CC₅₀) | >20 µM (in BHK-21 cells) [1] | Not specified in results, but clinical trials report safety data [5] [6] | | Selectivity Index (SI) | High (CC₅₀/EC₅₀) [1] | Not directly calculable from provided data | | Clinical Status | Preclinical research stage [1] [4] | Approved for clinical use in many regions [5] [3] | | Major Reported Advantage | Potent activity against both flaviviruses and coronaviruses [1] | Proven clinical efficacy for COVID-19, improving survival [5] | | Major Reported Limitation | Preclinical status requires further development [1] | Potential side effects and herpesvirus reactivation risk [7] |
For researchers, the specific experimental conditions and results are critical for evaluating these compounds.
The following table consolidates quantitative efficacy data from the search results.
| Virus | Cell Line | Assay Type | HMTU EC₅₀ (µM) | Remdesivir EC₅₀ | Citation |
|---|---|---|---|---|---|
| DENV2 | BHK-21 | Resazurin / MTT | 0.24 | Not compared | [1] |
| SARS-CoV-2 | Not specified in snippet | Not specified in snippet | Submicromolar | ~0.1 µM (100 nM) | [1] [3] |
| Zika Virus (ZIKV) | BHK-21 | MTT | 1.3 | Not compared | [1] |
| MERS-CoV | Not specified in snippet | CPE assay | Not tested | 0.34 µM | [3] |
Key Experimental Protocols:
Both drugs ultimately target the viral RNA-dependent RNA Polymerase (RdRp), but their molecular mechanisms are distinct.
The diagram above illustrates the core mechanism. Experimental evidence for this comes from specialized biochemical assays:
Since this guide is based on a synthesis of separate studies, for a definitive comparison, you would need to seek out:
The table below summarizes the core information on HMTU and outlines relevant experimental methods for mechanistic validation:
| Aspect | Details for 5-Hydroxymethyltubercidin (HMTU) | Relevant Experimental Assays & Protocols |
|---|---|---|
| Antiviral Activity | Exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 [1]. | Cell Viability Assays (e.g., MTT Assay) to confirm antiviral effect is not due to general cytotoxicity [2]. |
| Proposed Mechanism of Action | Not explicitly detailed in search results; suggested to involve viral polymerase inhibition based on activity and recent research trends [1]. | Polymerase Enzymatic Assays to measure direct inhibition of viral DNA/RNA synthesis [3]. |
| Supporting Research | A 2024 study on viral DNA polymerases clarifies mechanisms of antiviral drug resistance, relevant for studying any polymerase inhibitor [3]. | Structural Studies (Cryo-EM) to visualize drug binding to polymerase conformations and map resistance mutations [3]. |
To comprehensively validate HMTU's mechanism of action, you would typically follow a workflow that progresses from initial antiviral screening to in-depth mechanistic studies. The diagram below outlines this multi-stage process:
This colorimetric assay measures metabolic activity as a marker of viable cells, crucial for confirming that HMTU's antiviral activity is not due to killing the host cell [2].
While search results confirm the importance of viral polymerases as drug targets [3], a standard enzymatic protocol involves:
Recent structural biology advances can significantly aid your investigation. A 2024 study highlights that drug resistance in viral polymerases can arise from mutations that alter the enzyme's conformational dynamics, not just those that directly block drug binding [3]. This means your validation should consider whether HMTU selectively binds to a specific polymerase conformation.
To build a complete comparison guide, I suggest you:
Cytotoxicity testing is a fundamental step in drug development to ensure that a compound's antiviral activity is not due to general cell death. The data is typically used to calculate a Selectivity Index (SI), which indicates the window between a drug's toxicity and its efficacy. A higher SI is generally more desirable.
The table below summarizes the core principles and common methods as reflected in the recent literature [1] [2] [3]:
| Assessment Aspect | Common Methods & Metrics | Example from Literature |
|---|---|---|
| General Principle | Determine the compound's concentration that kills 50% of cells (CC₅₀); compare to concentration that inhibits 50% of viral activity (IC₅₀) to calculate Selectivity Index (SI). | SI = CC₅₀ / IC₅₀ [2] |
| Cell Viability Assays | MTT assay: Measures mitochondrial activity in live cells as a marker of cell health and proliferation [2] [3]. | Used to test cytotoxicity of Croton plant extracts and acyclovir in EPC cells [2] [3]. |
| Cytopathic Effect (CPE) | Microscopic evaluation of virus-induced morphological changes in cells; antiviral compounds protect cells from CPE [2]. | Used to evaluate anti-HIV activity of crude plant extracts [2]. |
| Cell-Based Models | Assays performed on relevant cell lines (e.g., MT-4 cells for HIV, HepG2.2.15 for HBV, EPC for fish viruses) [4] [2] [3]. | Acyclovir's reduced potency was specifically identified in human skin keratinocytes [1]. |
The following examples illustrate how cytotoxicity and activity data are typically reported for established nucleoside analogues, providing a model for the kind of comparative data you are seeking for HMTU.
| Antiviral Agent | Experimental Context | Reported Cytotoxicity & Activity Data |
|---|
| Acyclovir [1] | In vitro study on donor-matched human keratinocytes and fibroblasts infected with Herpes Simplex Virus (HSV). | CC₅₀: >600 µM (in both cell types). IC₅₀: 67.7 µM in keratinocytes vs. 0.40 µM in fibroblasts. Implication: Significant cell-type-dependent potency, with a much lower effective SI in the physiologically relevant keratinocytes. | | Croton Plant Extracts [2] | In vitro screening for anti-HIV activity in Human T-lymphocytic MT-4 cells. | CC₅₀: 3.116 µg/mL (for C. dichogamus). IC₅₀: 0.001 µg/mL. Selectivity Index (SI): 3116 (indicating a highly favorable safety window for this extract). | | Stavudine (d4T) [5] | Systematic review comparing low-dose vs. high-dose for HIV treatment. | Findings: Lower dose (30mg BD) maintained virologic efficacy while reducing toxicities like lipoatrophy, peripheral neuropathy, and metabolic complications compared to the standard 40mg BD dose. |
The methodology for generating the data above generally follows a standardized workflow. The diagram below outlines the key steps in a typical in vitro cytotoxicity and antiviral activity assay.
Key Experimental Details:
Given that HMTV (Hypoxanthine-Methyl-Thio-Uridine) is a specific and relatively uncommon compound, locating its cytotoxicity profile may require a more targeted approach:
The search results identified a key study that screened a library of nucleoside analogs for anti-dengue virus (DENV2) activity, leading to the identification of several potent tubercidin derivatives [1]. The core structure of tubercidin (7-deazaadenosine) serves as the scaffold for these compounds. The primary structural differences lie in the substitutions at the R1 and R2 positions on the tubercidin base, which significantly influence both their antiviral efficacy and cytotoxicity [1].
The table below summarizes the chemical structures and the resulting biological activities of the lead compounds.
| Compound ID | Common Name | R1 Substituent | R2 Substituent | Anti-DENV2 EC₅₀ (μM) | Cytotoxicity CC₅₀ (μM) |
|---|---|---|---|---|---|
| HUP1136 | Tubercidin | H | H | < 0.125 | 0.34 |
| HUP1108 | 5-Hydroxymethyltubercidin (HMTU) | CH₂OH | H | 0.24 | > 20 |
| HUP1069 | 5-Formyltubercidin Oxime | CH=NOH | H | < 0.125 | 0.18 |
| HUP1077 | 3-Tubercidin N-Oxide | H | N³→O | 0.95 | > 20 |
| Ribavirin | (Control) | - | - | 28 | > 400 |
Source: Data derived from [1].
Key Insights from the Data:
The study provides a detailed investigation into the mechanism of action for HMTU, establishing it as a promising broad-spectrum antiviral lead candidate.
Research indicates that HMTU's antiviral effect is linked to the inhibition of viral RNA replication. The proposed mechanism, based on enzymatic and cell-based assays, is visualized below.
This mechanism is supported by the following key experimental findings:
To assist in evaluation and replication, here are summaries of the core methodologies used in the source study [1]:
Antiviral Activity Assay (EC₅₀):
Cytotoxicity Assay (CC₅₀):
RNA-Dependent RNA Polymerase (RdRp) Assay:
The structure-activity relationship (SAR) data clearly shows that a 5-hydroxymethyl substitution on the tubercidin core is a critical structural determinant for achieving a balanced and promising antiviral profile. HMTU successfully decouples potent, broad-spectrum antiviral activity from the high cytotoxicity associated with the parent tubercidin molecule.
Its identified mechanism of action as a chain-terminating RdRp inhibitor makes it a valuable lead compound for developing broad-spectrum antiviral agents targeting RNA viruses. Future research would focus on further SAR exploration around this scaffold, optimization of pharmacokinetic properties, and profiling against a wider panel of emerging viral pathogens.
| Virus | Cell Line Assayed | Assay Type | HMTU EC₅₀ (μM) | Ribavirin EC₅₀ (μM) | Favipiravir EC₅₀ (μM) | HMTU CC₅₀ (μM) |
|---|---|---|---|---|---|---|
| DENV-2 | BHK-21 | MTT / Resazurin | 0.24 | 19 | 4.4 | >20 [1] |
| DENV-1 | BHK-21 | Resazurin | 0.35 | 62 | 17 | >20 [1] |
| DENV-3 | BHK-21 | Resazurin | 0.42 | 54 | 13 | >20 [1] |
| DENV-4 | BHK-21 | Resazurin | 0.52 | 86 | 5.2 | >20 [1] |
| Zika Virus | BHK-21 | MTT | 1.3 | 31 | 40 | >20 [1] |
| Yellow Fever Virus | BHK-21 | MTT | 0.27 | 34 | 57 | >20 [1] |
| Japanese Encephalitis Virus | BHK-21 | MTT | 0.50 | 33 | 80 | >20 [1] |
| West Nile Virus | BHK-21 | MTT | 0.95 | 52 | >100 | >20 [1] |
| SARS-CoV-2 | Not Specified | Not Specified | Submicromolar | Not Available | Not Available | Not Available [1] |
EC₅₀: Half maximal effective concentration (potency); CC₅₀: Half maximal cytotoxic concentration (cytotoxicity) Data sourced from [1].
The key experiments validating HMTU's efficacy used the following methodologies [1]:
The following diagram illustrates the proposed mechanism of action for HMTU, based on the RNA extension assay findings [1]: